INCB059872
Description
Properties
IUPAC Name |
unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
INCB059872; INCB-059872; INCB 059872; INCB59872; INCB-59872; INCB 59872; |
Origin of Product |
United States |
Foundational & Exploratory
INCB059872 Mechanism of Action in Acute Myel-oid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INCB059872 is a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in acute myeloid leukemia (AML) and critical for maintaining the leukemic state. The primary mechanism of action of this compound in AML is the induction of myeloid differentiation, leading to a reduction in leukemic blasts. This is achieved through the disruption of the CoREST complex and subsequent de-repression of GFI1 and GFI1B-regulated genes, which are key regulators of hematopoietic differentiation. Concurrently, this compound treatment leads to the downregulation of critical oncogenic pathways, including MYC signaling. Preclinical studies have demonstrated the efficacy of this compound in various AML models, and it has been investigated in clinical trials, showing promise as a therapeutic agent, particularly in combination with other anti-leukemic drugs.
Core Mechanism of Action: LSD1 Inhibition and Differentiation Induction
This compound is a flavin adenine dinucleotide (FAD)-directed inhibitor that forms a covalent adduct with the FAD cofactor of LSD1, leading to its irreversible inhibition.[1] LSD1, also known as KDM1A, is a histone demethylase that primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), a mark associated with active gene transcription.[2] By inhibiting LSD1, this compound prevents the demethylation of H3K4, leading to changes in gene expression that favor myeloid differentiation.
A pivotal aspect of this compound's mechanism is its ability to disrupt the interaction between LSD1 and the CoREST complex.[3][4] This complex, which includes the corepressors RCOR1, HDAC1/2, and others, is recruited by transcription factors like GFI1 and GFI1B to repress genes that promote myeloid differentiation.[3] By inhibiting LSD1, this compound leads to a loss of CoREST activity at the promoters of these target genes, resulting in their transcriptional activation and the subsequent differentiation of leukemic blasts into more mature myeloid cells.[3][4]
Key Signaling Pathways and Molecular Effects
The therapeutic effect of this compound in AML is mediated through its influence on several critical signaling pathways and downstream molecular targets.
GFI1/GFI1B Pathway and Myeloid Differentiation
The de-repression of GFI1 and GFI1B target genes is a central event in the mechanism of action of this compound.[3][5] This leads to the upregulation of genes associated with myeloid cell lineage and differentiation, such as CSF1R (colony-stimulating factor 1 receptor) and the cell surface markers CD86 and CD11b.[2][5] The increased expression of these markers is a hallmark of myeloid differentiation and is consistently observed in AML cells treated with this compound.[2][6]
dot
Caption: this compound-mediated inhibition of the LSD1-CoREST complex.
Downregulation of MYC Signaling
This compound treatment has been shown to downregulate MYC target genes in AML cell lines.[7] The MYC oncogene is a critical driver of proliferation and survival in many cancers, including AML. The reduction in MYC expression and the expression of its target genes contributes to the anti-proliferative effects of this compound.
Effects on Histone Methylation
While LSD1 is a histone demethylase, treatment with this compound does not lead to dramatic global changes in H3K4 methylation.[5] Instead, the primary effect appears to be an accumulation of H3K27 acetylation, likely due to the disruption of the CoREST complex which also contains histone deacetylases.[3] This increase in H3K27ac at specific gene regulatory elements contributes to the activation of myeloid differentiation genes.
Quantitative Data from Preclinical Studies
In Vitro Efficacy in AML Cell Lines
This compound has demonstrated potent anti-proliferative and pro-differentiative effects in various AML cell lines, particularly those with MLL translocations.
| Cell Line | Genetic Background | IC50 (nM) | Effect on Differentiation | Reference |
| THP-1 | MLL-AF9 | Not explicitly stated, but growth defect observed at 25 nM | Induction of CD11b and CD86 expression | [3] |
| MV-4-11 | MLL-AF4 | Not explicitly stated, but less sensitive than THP-1 | Less pronounced differentiation compared to THP-1 | [3] |
| General | Not specified | 18 | Potent inhibitor | [3] |
Gene Expression Changes
RNA sequencing (RNA-seq) and precision nuclear run-on sequencing (PRO-seq) have been employed to elucidate the transcriptional changes induced by this compound.
| Cell Line | Time Point | Upregulated Genes (>1.5-fold) | Downregulated Genes (>1.5-fold) | Key Upregulated Genes | Reference |
| THP-1 | 24 hours | 203 (PRO-seq) | Not specified | CSF1R, CD86 | [5] |
| THP-1 | 3 hours | 31 (RNA-seq) | 92 (RNA-seq) | - | [3] |
| MV-4-11 | 3 hours | 194 (RNA-seq) | 0 (RNA-seq) | - | [3] |
Experimental Protocols
Cell Viability and Differentiation Assays
Objective: To assess the effect of this compound on the proliferation and differentiation of AML cells.
Methodology:
-
Cell Culture: AML cell lines (e.g., THP-1, MV-4-11) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).
-
Treatment: Cells are treated with a range of concentrations of this compound or DMSO as a vehicle control.
-
Cell Viability: Cell proliferation is measured at various time points (e.g., 3, 6, 9 days) using a cell counting method (e.g., trypan blue exclusion) or a viability assay (e.g., CellTiter-Glo). IC50 values are calculated from dose-response curves.
-
Differentiation Analysis:
-
Flow Cytometry: Cells are stained with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD86) and analyzed by flow cytometry to quantify the percentage of marker-positive cells.
-
Morphological Analysis: Cells are cytospun onto glass slides, stained with Wright-Giemsa, and examined under a microscope for morphological changes indicative of differentiation (e.g., changes in nuclear-to-cytoplasmic ratio, nuclear lobulation).
-
dot
References
- 1. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting chemotherapy to de-condensed H3K27me3-marked chromatin of AML cells enhances leukemia suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. | BioWorld [bioworld.com]
- 7. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
INCB059872: A Technical Guide to its Impact on Tumor Suppressor Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
INCB059872 is a potent and irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers. By inhibiting LSD1, this compound effectively remodels the epigenetic landscape, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-tumor effects. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its impact on tumor suppressor gene expression. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction: The Role of LSD1 in Carcinogenesis and the Therapeutic Potential of this compound
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation. It primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), marks associated with active gene transcription. By demethylating H3K4, LSD1 contributes to the repression of gene expression. In various cancers, the overexpression of LSD1 has been linked to the silencing of tumor suppressor genes, promoting cell proliferation, and blocking differentiation.
This compound is an orally bioavailable, irreversible inhibitor of LSD1.[1] It forms a covalent adduct with the FAD cofactor in the active site of LSD1, leading to its inactivation.[2] This inhibition results in an increase in H3K4 methylation at the promoter and enhancer regions of LSD1 target genes, leading to the reactivation of their expression.[1] This guide explores the downstream effects of this compound on tumor suppressor gene expression, providing a technical framework for researchers in the field.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the irreversible inhibition of LSD1, which leads to an increase in histone H3 lysine 4 di-methylation (H3K4me2) at the regulatory regions of target genes. This, in turn, reactivates the expression of silenced genes, including tumor suppressors.
A key aspect of this compound's action is its interplay with the CoREST complex and the transcription factors GFI1 and GFI1B.[3][4] LSD1 is a component of the CoREST repressor complex, which is recruited to specific gene promoters by transcription factors like GFI1 and GFI1B to mediate gene silencing.[3][4] By inhibiting LSD1, this compound disrupts the repressive function of this complex, leading to the de-repression of GFI1/GFI1B target genes.[3][4] Many of these targets are involved in myeloid differentiation, explaining the potent effect of this compound in acute myeloid leukemia (AML).[3][4]
dot
Caption: Signaling pathway of this compound action.
Quantitative Data on Tumor Suppressor Gene Expression
Treatment with this compound leads to the upregulation of a range of genes, including several well-established tumor suppressors. The following tables summarize the quantitative data on gene expression changes observed in various cancer cell lines upon this compound treatment.
Table 1: Upregulated Genes in THP-1 (AML) Cells Treated with this compound (24h)
| Gene | Function | Fold Increase (Transcription) | Reference |
| CSF1R | Myeloid cell differentiation | >1.5 | [3] |
| CD86 | Myeloid cell differentiation | >1.5 | [3] |
| GFI1B | Transcription factor | Upregulated | [3] |
| GLIPR1 | Tumor suppressor | Upregulated | [4] |
Table 2: Upregulated Genes in Small Cell Lung Cancer (SCLC) Models Treated with this compound
| Gene | Function | Fold Increase | Reference |
| FEZ1 | Tumor suppressor | Induced | [5] |
| UMODL1 | Tumor suppressor | Induced | [5] |
Note: Specific fold-change data for a broad range of tumor suppressor genes from RNA-seq or PRO-seq analyses are not consistently available in the public domain. The data presented here is based on published findings indicating significant upregulation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound on tumor suppressor gene expression.
RNA Sequencing (RNA-Seq)
dot
Caption: Experimental workflow for RNA-Seq.
Objective: To quantify genome-wide changes in gene expression following this compound treatment.
Protocol:
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., THP-1 for AML) at an appropriate density. Treat cells with this compound (e.g., 250 nM for THP-1 cells) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[3]
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen), following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples. This typically involves poly(A) selection for mRNA enrichment, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a suitable platform (e.g., Illumina NovaSeq).
-
Data Analysis: Align the sequencing reads to a reference genome. Quantify gene expression levels and perform differential expression analysis to identify genes that are significantly upregulated or downregulated upon this compound treatment. Calculate fold changes and statistical significance (e.g., p-value or FDR).
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
dot
Caption: Experimental workflow for ChIP-Seq.
Objective: To identify the genomic regions with altered histone modifications (e.g., H3K4me2) after this compound treatment.
Protocol:
-
Cell Culture and Cross-linking: Treat cells with this compound as described for RNA-seq. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K4me2). Use magnetic beads to pull down the antibody-chromatin complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and input DNA (control). Perform high-throughput sequencing.
-
Data Analysis: Align sequencing reads to the reference genome. Identify regions of enrichment (peaks) for the histone mark. Compare the enrichment profiles between this compound-treated and control samples to identify differential binding sites.
Precision Nuclear Run-On Sequencing (PRO-Seq)
Objective: To map the locations of actively transcribing RNA polymerases at high resolution and measure nascent transcript levels.
Protocol:
-
Cell Permeabilization and Nuclear Run-On: Treat cells with this compound. Permeabilize the cells to halt transcription and then perform a nuclear run-on assay in the presence of biotin-NTPs to label nascent RNA transcripts.
-
RNA Isolation and Fragmentation: Isolate the biotin-labeled nascent RNA and fragment it to a suitable size.
-
Biotin Enrichment: Enrich for the biotin-labeled RNA fragments using streptavidin beads.
-
Library Preparation and Sequencing: Ligate adapters to the RNA fragments, perform reverse transcription, and amplify the cDNA to generate sequencing libraries. Sequence the libraries on a high-throughput platform.
-
Data Analysis: Align the sequencing reads to the reference genome to map the positions of actively transcribing RNA polymerases. Analyze the data to identify changes in transcriptional activity at gene promoters and enhancers.
Western Blotting
Objective: To assess changes in the protein levels of specific tumor suppressors or histone modifications.
Protocol:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse them in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the protein of interest (e.g., anti-p21, anti-H3K4me2). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities to determine relative protein expression levels, normalizing to a loading control (e.g., β-actin or GAPDH).
Impact on the p53 Signaling Pathway
While direct studies on the effect of this compound on the p53 pathway are limited, LSD1 is known to demethylate and regulate the activity of non-histone proteins, including the tumor suppressor p53. LSD1 can demethylate p53 at lysine 370, which represses its transcriptional activity. Therefore, it is plausible that inhibition of LSD1 by this compound could lead to increased p53 activity and the expression of its downstream target genes, such as the cyclin-dependent kinase inhibitor CDKN1A (p21). Further research is needed to fully elucidate the direct impact of this compound on the p53 signaling pathway.
Conclusion
This compound is a promising therapeutic agent that targets the epigenetic machinery of cancer cells. Its ability to inhibit LSD1 leads to the reactivation of tumor suppressor genes, offering a novel strategy for cancer treatment. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of this compound. Further investigation into the full spectrum of upregulated tumor suppressor genes and the direct effects on key signaling pathways like p53 will be crucial for optimizing its clinical application.
References
- 1. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-Cell Atlas of AML Reveals Age-Related Gene Regulatory Networks in t(8;21) AML [elifesciences.org]
- 5. p53 targets identified by protein expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of INCB059872 in CoREST Complex-Mediated Gene Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of INCB059872, a selective, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). It details the molecule's mechanism of action, its profound impact on the CoREST (Corepressor for RE1-Silencing Transcription factor) complex, and the subsequent effects on gene regulation, with a particular focus on its therapeutic potential in myeloid malignancies.
Introduction: The CoREST Complex and LSD1
The CoREST complex is a crucial multi-subunit transcriptional regulator that plays a significant role in silencing gene expression.[1][2] Its core components include:
-
Lysine-Specific Demethylase 1 (LSD1/KDM1A): A flavin adenine dinucleotide (FAD)-dependent enzyme that removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), marks associated with active gene transcription.[3][4][5]
-
REST Corepressor 1 (RCOR1): A scaffold protein that bridges LSD1 and HDACs, essential for the complex's integrity and function.[1][2]
-
Histone Deacetylases 1 and 2 (HDAC1/2): Enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[1][6]
Together, these components create a powerful repressive machine. By erasing "active" histone marks, the CoREST complex maintains a condensed chromatin state, effectively silencing target genes.[1][6] This function is vital for cellular differentiation and development, but its aberrant activity is implicated in various cancers, including acute myeloid leukemia (AML).[3][7] In AML, the LSD1-CoREST complex is often co-opted by transcription factors like GFI1 to block the expression of genes required for myeloid differentiation, contributing to the disease's pathology.[3][8]
This compound: Mechanism of Action
This compound is a potent, selective, and orally bioavailable small molecule that irreversibly inhibits LSD1.[7][9] Its mechanism is centered on its interaction with the FAD cofactor required for LSD1's enzymatic activity, forming a covalent FAD-adduct.[7]
The inhibition of LSD1 by this compound leads to a loss of CoREST complex activity.[10][11][12] This disruption has several downstream consequences at the chromatin level:
-
Increased Histone Methylation: The primary effect is the accumulation of H3K4me1/2 at target gene promoters and enhancers due to the blockage of LSD1's demethylase function.[13]
-
Altered Gene Expression: The increase in these active histone marks leads to the de-repression and activation of genes previously silenced by the CoREST complex.[10][13] Studies using precision nuclear run-on sequencing (PRO-seq) have shown that these changes in nascent transcription can be traced directly back to the loss of CoREST activity.[10]
This mechanism effectively reverses the differentiation block in cancer cells. In AML models, for instance, this compound treatment induces the expression of myeloid differentiation markers, such as CD11b and CD86.[5][7]
Impact on Gene Regulation and Therapeutic Implications
Research has demonstrated that the transcriptional changes induced by this compound are strongly associated with the regulation of genes controlled by the transcription factors GFI1 (Growth Factor Independence 1) and GFI1B.[10][11][12] These factors are critical for hematopoietic development, and their aberrant function in conjunction with the CoREST complex is a hallmark of certain myeloid leukemias.
Upon treatment with this compound, the loss of CoREST activity leads to the rapid activation of GFI1/GFI1B-repressed genes.[10][11] This shift in gene expression promotes the differentiation of leukemic blasts.[8][11] However, this mechanism also underlies the primary dose-limiting toxicity observed in patients: thrombocytopenia.[10] Single-cell RNA-sequencing (scRNA-seq) of bone marrow cells from mice treated with this compound revealed an accumulation of early megakaryocyte progenitors with stem cell-like gene expression signatures, suggesting that the inactivation of GFI1/GFI1B impairs proper megakaryocyte maturation.[10][11]
This compound has been evaluated in Phase I clinical trials for myeloid malignancies.[10][12] Its anti-leukemic effects have been demonstrated in various preclinical models, where it inhibits proliferation, induces differentiation, and prolongs survival in AML xenograft and murine models.[5][7][14]
Quantitative Data
The following tables summarize key quantitative data for this compound and other relevant LSD1 inhibitors.
Table 1: In Vitro Potency of LSD1 Inhibitors
| Compound | Type | Target IC₅₀ (nM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | LSD2 IC₅₀ (µM) | Reference(s) |
|---|---|---|---|---|---|---|
| This compound | Irreversible | 18 | - | - | - | [11] |
| Iadademstat (ORY-1001) | Irreversible | 18 | - | - | - | [15] |
| Bomedemstat (IMG-7289) | Irreversible | 56.8 | - | - | - | [15] |
| Tranylcypromine (TCP) | Irreversible | 5,600 | 19 | 16 | >100 | [3][4] |
| OG-668 | - | 7.6 | - | - | >100 | [3] |
| SP-2509 | Reversible | 2,500 | - | - | >100 |[3] |
Note: IC₅₀ values can vary based on assay conditions. "-" indicates data not available in the cited sources.
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference(s) |
|---|---|---|---|---|---|
| THP-1 | AML | Growth | 25 nM (24 hrs) | Growth defect observed within 3 days | [8][9] |
| 293T | - | Enhancer Activity | 25 nM (48 hrs) | Increased enhancer activity and gene expression | [9] |
| SCLC Panel | SCLC | Proliferation | - | EC₅₀ values from 47 to 377 nM |[16] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to characterize LSD1 inhibitors like this compound.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the effect of an inhibitor on cell proliferation and viability by quantifying ATP levels.[17]
-
Materials: Cancer cell line (e.g., THP-1 for AML), complete culture medium, this compound, DMSO (vehicle control), 96-well plates, CellTiter-Glo® Luminescent Cell Viability Assay kit.[18]
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[18]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 1 nM to 10 µM) and a vehicle control in complete medium.[18] Replace the existing medium with 100 µL of the medium containing the inhibitor or vehicle.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[18]
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.[18]
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the signal.[18]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[18]
-
Target Engagement Assay (Western Blot for H3K4me2)
This protocol assesses whether the inhibitor engages its target in cells by measuring changes in the levels of H3K4me2, a direct substrate of LSD1.[18]
-
Materials: Cell line, complete medium, this compound, lysis buffer, primary antibodies (anti-H3K4me2, anti-total Histone H3), secondary antibody, Western blotting equipment.
-
Procedure:
-
Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 48 hours).
-
Histone Extraction: Lyse cells and prepare histone extracts.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against H3K4me2.
-
Detection: Apply an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[17]
-
Normalization: Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal protein loading.[17]
-
Analysis: Quantify band intensities to determine the relative change in H3K4me2 levels upon inhibitor treatment.
-
Gene and Enhancer Expression Analysis (PRO-seq)
Precision nuclear run-on sequencing (PRO-seq) is used to map the locations of active RNA polymerases genome-wide, providing a high-resolution view of nascent transcription shortly after inhibitor treatment.
-
Procedure Outline:
-
Cell Treatment: Treat AML cell lines (e.g., THP-1) with this compound or vehicle.
-
Nuclei Isolation: Isolate nuclei from treated and control cells.
-
Nuclear Run-On: Perform a nuclear run-on reaction in the presence of biotin-NTPs, allowing engaged RNA polymerases to incorporate biotin into the 3' end of nascent transcripts.
-
RNA Isolation and Fragmentation: Isolate and fragment the biotin-labeled RNA.
-
Biotin Enrichment: Enrich for nascent transcripts using streptavidin beads.
-
Library Preparation: Perform adapter ligation, reverse transcription, and PCR amplification to prepare sequencing libraries.
-
Sequencing and Analysis: Sequence the libraries and analyze the data to identify genes and enhancers with altered transcriptional activity.
-
Conclusion
This compound represents a targeted therapeutic strategy that exploits the dependency of certain cancers on the epigenetic machinery of the CoREST complex. By irreversibly inhibiting the LSD1 component, this compound triggers a cascade of events beginning with the alteration of histone methylation marks, leading to the de-repression of key genes involved in cellular differentiation. This mechanism provides a strong rationale for its use in myeloid malignancies characterized by a differentiation block. While toxicities such as thrombocytopenia present clinical challenges, they also confirm the on-target activity of the drug through the GFI1/GFI1B axis. Further research and clinical investigation will continue to define the optimal therapeutic window and potential combination strategies for this compound and other LSD1 inhibitors in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. More than a Corepressor: The Role of CoREST Proteins in Neurodevelopment | eNeuro [eneuro.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 13. Facebook [cancer.gov]
- 14. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | LSD1 inhibitor | Probechem Biochemicals [probechem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
The Impact of INCB059872 on GFI1 and GFI1B Regulated Genes: A Technical Overview for Drug Development Professionals
An In-depth Analysis of the Mechanism and Effects of the LSD1 Inhibitor INCB059872 in Hematological Malignancies
Introduction
This compound is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in hematopoiesis and the pathogenesis of myeloid malignancies.[1][2] LSD1, as a component of the CoREST complex, is involved in the transcriptional repression of genes that regulate cell differentiation.[1] This technical guide provides a comprehensive overview of the effects of this compound on genes regulated by the transcription factors Growth Factor Independence 1 (GFI1) and GFI1B, key players in hematopoietic lineage commitment and differentiation.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular mechanisms underpinning the therapeutic potential of this compound.
Core Mechanism of Action: De-repression of GFI1/GFI1B Target Genes
This compound's primary mechanism of action involves the inhibition of LSD1, which in turn leads to the de-repression of genes regulated by GFI1 and GFI1B.[1][5] GFI1 and GFI1B are transcriptional repressors that recruit chromatin-modifying enzymes, including LSD1, to the promoters and enhancers of their target genes.[4][6] By inhibiting LSD1, this compound prevents the demethylation of histone H3 on lysine 4 (H3K4), a mark associated with active transcription, thereby leading to the expression of genes that are normally silenced by the GFI1/GFI1B-LSD1 complex.[1][7] This de-repression of lineage-specific genes is a key driver of the differentiation observed in acute myeloid leukemia (AML) cells following treatment with this compound.[1][8]
Quantitative Effects on Gene Expression
Studies utilizing precision nuclear run-on sequencing (PRO-seq) have quantified the impact of this compound on nascent transcription in AML cell lines. The following tables summarize the key quantitative findings.
| Cell Line | Treatment Duration | Fold Change Threshold | Number of Upregulated Genes | Number of Upregulated Enhancers | Reference |
| THP-1 | 24 hours | ≥ 1.5-fold | 203 | ~1300 | [1] |
| Gene | Function | Cell Line | Treatment Duration | Fold Change | Reference |
| CSF1R | Myeloid cell differentiation | THP-1 | 24 hours | Not specified | [1] |
| CD86 | Myeloid cell differentiation | THP-1 | 24 hours | Not specified | [1] |
| GFI1 | Transcriptional repressor | Not specified | Not specified | Upregulated | [1] |
| GFI1B | Transcriptional repressor | Not specified | Not specified | Upregulated | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits the LSD1/CoREST complex, preventing the demethylation of H3K4 and leading to the expression of GFI1/GFI1B target genes, which promotes myeloid differentiation.
Caption: A generalized workflow for the preclinical evaluation of this compound, encompassing both in vitro and in vivo experimental approaches.
Detailed Experimental Protocols
A thorough understanding of the methodologies used to generate the data is crucial for interpretation and replication. The following sections outline the key experimental protocols.
Precision Nuclear Run-On Sequencing (PRO-seq)
PRO-seq is employed to measure nascent RNA transcription, providing a real-time snapshot of gene and enhancer activity following this compound treatment.[1]
-
Cell Culture and Treatment: AML cell lines (e.g., THP-1) are cultured under standard conditions and treated with this compound (e.g., 25 nM) or a vehicle control for a specified duration (e.g., 24 hours).[2]
-
Nuclei Isolation: Cells are harvested and lysed to isolate intact nuclei.
-
Nuclear Run-On Assay: Isolated nuclei are incubated with biotin-NTPs, allowing RNA polymerases to incorporate these labeled nucleotides into nascent transcripts.
-
RNA Isolation and Fragmentation: Labeled RNA is isolated and fragmented.
-
Biotinylated RNA Enrichment: Biotinylated RNA fragments are captured using streptavidin beads.
-
Library Preparation and Sequencing: Sequencing libraries are prepared from the enriched RNA and subjected to high-throughput sequencing.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and transcriptional activity at genes and enhancers is quantified.
Single-Cell RNA Sequencing (scRNA-seq)
scRNA-seq is utilized to dissect the heterogeneous response of cell populations to this compound and to identify shifts in gene expression associated with GFI1/GFI1B regulation at the single-cell level.[5][9]
-
Sample Preparation: AML cells or lineage-negative bone marrow cells from treated mice are processed to generate a single-cell suspension.[5]
-
Single-Cell Capture and Barcoding: Single cells are encapsulated in droplets with barcoded beads using a platform such as the 10x Genomics Chromium system.
-
Reverse Transcription and Library Preparation: mRNA from each cell is reverse transcribed to cDNA, and sequencing libraries are prepared.
-
Sequencing: Libraries are sequenced on a high-throughput platform.
-
Data Analysis: Data is processed to demultiplex reads from individual cells, align them to a reference genome, and generate a gene-cell expression matrix. Downstream analysis includes cell clustering, identification of differentially expressed genes, and trajectory inference to map differentiation pathways.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is performed to map the genome-wide localization of histone modifications, such as H3K4me1 and H3K4me2, to assess the direct impact of LSD1 inhibition on the chromatin landscape.[1]
-
Cell Treatment and Crosslinking: Cells are treated with this compound and then crosslinked with formaldehyde to fix protein-DNA interactions.
-
Chromatin Shearing: Chromatin is isolated and sheared into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Sheared chromatin is incubated with antibodies specific to the histone mark of interest (e.g., anti-H3K4me2).
-
DNA Purification: The immunoprecipitated DNA-protein complexes are captured, and the DNA is purified.
-
Library Preparation and Sequencing: Sequencing libraries are prepared from the purified DNA and sequenced.
-
Data Analysis: Reads are aligned to a reference genome, and peak calling algorithms are used to identify regions of enrichment for the specific histone mark.
Conclusion and Future Directions
This compound demonstrates a clear mechanism of action by inhibiting LSD1 and de-repressing GFI1 and GFI1B target genes, leading to the induction of myeloid differentiation in AML cells.[1][5] The quantitative data from advanced sequencing techniques provide a robust foundation for understanding its therapeutic potential. However, the observation of stalled megakaryocyte maturation highlights a potential mechanism for on-target toxicities such as thrombocytopenia.[1] Further research should focus on refining the therapeutic window of this compound and exploring combination strategies to enhance its anti-leukemic efficacy while mitigating potential side effects. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate the role of LSD1 inhibition in hematological malignancies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gfi1 and Gfi1b: key regulators of hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Multifaceted Actions of GFI1 and GFI1B in Hematopoietic Stem Cell Self-Renewal and Lineage Commitment [frontiersin.org]
- 5. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Basis of INCB059872's Efficacy in Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the efficacy of INCB059872, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), in the context of Small Cell Lung Cancer (SCLC). SCLC is a highly aggressive neuroendocrine carcinoma with limited therapeutic options, making the investigation of novel targeted therapies like this compound a critical area of research. This document details the preclinical data supporting its anti-tumor activity, outlines the experimental methodologies used in its evaluation, and visualizes the key signaling pathways involved.
Core Mechanism of Action: LSD1 Inhibition
This compound is an orally bioavailable, FAD-directed inhibitor of LSD1 (also known as KDM1A).[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in transcriptional regulation by catalyzing the demethylation of mono- and di-methylated lysine 4 and 9 of histone H3 (H3K4 and H3K9).[1][2][3] Deregulated LSD1 activity is implicated in the pathogenesis of various cancers, including SCLC, where it helps maintain a stem cell-like, undifferentiated state.[1][2]
By forming a covalent FAD-adduct, this compound irreversibly inhibits LSD1's enzymatic activity.[1][2] This inhibition leads to an increase in H3K4 methylation, which is associated with transcriptional activation, and an increase in H3K9 methylation, linked to transcriptional repression.[3] The net effect is the reactivation of tumor suppressor gene expression and the silencing of oncogenic pathways, ultimately leading to the inhibition of tumor cell growth.[3]
Preclinical Efficacy in SCLC Models
In preclinical studies, this compound has demonstrated significant anti-tumor activity in SCLC models, both in vitro and in vivo.
In Vitro Activity
This compound has been shown to inhibit the proliferation of a panel of human SCLC cell lines with EC50 values in the nanomolar range. In contrast, non-tumorigenic cells, such as IL-2 stimulated T cells from normal donors, were significantly less sensitive.[1][2]
| Cell Line Panel | EC50 Range (nM) | Reference |
| SCLC Cell Lines | 47 - 377 | [1][2][4] |
| IL-2 Stimulated T Cells | > 10,000 | [1][2] |
In Vivo Activity
Oral administration of this compound has been shown to inhibit tumor growth in human SCLC xenograft models. Studies using the NCI-H526 and NCI-H1417 xenograft models demonstrated tumor growth inhibition with both once-daily and alternative-day dosing regimens.[1][2]
Key Signaling Pathways and Molecular Effects
The efficacy of this compound in SCLC is attributed to its ability to modulate key signaling pathways that are critical for the neuroendocrine phenotype and tumorigenicity of this cancer.
Activation of NOTCH Signaling and Suppression of ASCL1
A primary mechanism of action for LSD1 inhibitors in SCLC is the activation of the NOTCH signaling pathway.[5][6][7] LSD1 is known to suppress NOTCH signaling, which acts as a tumor suppressor pathway in SCLC.[6] By inhibiting LSD1, this compound relieves this suppression, leading to the upregulation of NOTCH pathway components.[6]
Activated NOTCH signaling, in turn, transcriptionally suppresses Achaete-scute homolog 1 (ASCL1), a master regulator of the neuroendocrine cell fate that is crucial for SCLC tumorigenesis.[5][6] The downregulation of ASCL1 leads to a shift away from the neuroendocrine phenotype.[5]
Induction of Predictive Gene Signatures and Pharmacodynamic Markers
Treatment with this compound in SCLC xenograft models leads to the induction of specific genes, such as FEZ1 and UMODL1, which are part of a gene signature predictive of responsiveness to LSD1 inhibition.[1][2]
Furthermore, this compound treatment has been shown to significantly reduce serum levels of the neuroendocrine marker pro-gastrin-releasing peptide (pro-GRP) in the NCI-H1417 xenograft model.[1][2] This suggests that serum pro-GRP could serve as a valuable pharmacodynamic marker for assessing the biological activity of LSD1 inhibitors in a clinical setting.[1][2]
Experimental Protocols
While specific, detailed protocols are proprietary to the conducting research institutions, the following outlines the general methodologies employed in the preclinical evaluation of this compound in SCLC.
Cell Proliferation Assay
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound on SCLC cell line proliferation.
-
Methodology:
-
SCLC cell lines are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Human SCLC Xenograft Models
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with human SCLC cells (e.g., NCI-H526, NCI-H1417).
-
Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally according to a specified dosing schedule (e.g., once daily).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
-
Western Blotting
-
Objective: To assess the effect of this compound on protein expression levels of key signaling molecules (e.g., LSD1, H3K4me2, ASCL1).
-
Methodology:
-
Protein lysates are prepared from this compound-treated and control SCLC cells or tumor tissues.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Gene Expression Analysis
-
Objective: To identify changes in gene expression profiles following this compound treatment.
-
Methodology:
-
RNA is extracted from this compound-treated and control SCLC cells or tumor tissues.
-
RNA quality and quantity are assessed.
-
Gene expression is analyzed using techniques such as quantitative real-time PCR (qRT-PCR) for specific target genes (e.g., FEZ1, UMODL1) or RNA sequencing (RNA-seq) for a global transcriptomic analysis.
-
Conclusion
This compound demonstrates a compelling molecular basis for its efficacy in SCLC. By inhibiting LSD1, it reverses the epigenetic silencing of tumor suppressor pathways, most notably by activating NOTCH signaling and consequently downregulating the key neuroendocrine transcription factor ASCL1. The preclinical data, including potent in vitro and in vivo anti-tumor activity and the identification of predictive biomarkers, provide a strong rationale for its continued clinical development as a targeted therapy for this challenging disease. Further research will be crucial to fully elucidate the mechanisms of resistance and to identify optimal combination strategies to maximize its therapeutic potential in SCLC patients.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting LSD1 rescues MHC class I antigen presentation and overcomes PD-L1 blockade resistance in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibition makes a NOTCH in SCLC | Fred Hutchinson Cancer Center [fredhutch.org]
- 7. LSD1-targeted therapy—a multi-purpose key to unlock immunotherapy in small cell lung cancer - Sattler - Translational Lung Cancer Research [tlcr.amegroups.org]
Methodological & Application
Application Notes and Protocols for INCB059872 Treatment of THP-1 Cell Line
Introduction
INCB059872 is a potent, selective, and irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A)[1][2][3][4]. LSD1 is a key epigenetic enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), primarily acting as a transcriptional co-repressor within complexes like CoREST[1][4]. In various myeloid malignancies, including acute myeloid leukemia (AML), the aberrant activity of LSD1 contributes to a block in cellular differentiation, promoting tumorigenesis[5][6]. By inhibiting LSD1, this compound can reverse this epigenetic repression, leading to the upregulation of genes associated with myeloid differentiation and a subsequent reduction in leukemic cell proliferation[1][7].
The THP-1 cell line, derived from a human acute monocytic leukemia patient, is a widely used in vitro model for studying monocyte and macrophage biology, as well as the effects of therapeutic agents on myeloid cells[8][9][10]. These cells grow in suspension and can be induced to differentiate into macrophage-like cells[8][10]. THP-1 cells are a relevant model for studying the effects of this compound, as the compound has been shown to induce a growth defect and promote their myeloid differentiation within days of treatment[1][7].
These application notes provide a detailed protocol for the treatment of the THP-1 cell line with this compound, including cell culture, inhibitor preparation, treatment procedures, and methods for assessing cellular response.
Data Summary
Table 1: this compound Specifications
| Property | Value | Reference |
| Target | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | [1][3] |
| Mechanism | Irreversible Inhibitor | [1][3] |
| Molecular Weight | 386.48 g/mol (free base) | [3] |
| Solubility | Soluble in DMSO (up to 200 mg/mL with sonication) | [3] |
Table 2: THP-1 Cell Culture Conditions
| Parameter | Recommendation | Reference |
| Cell Line | THP-1 (Human Monocytic Leukemia) | [8][9] |
| Growth State | Suspension | [8][10] |
| Medium | RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin | [8][9] |
| Culture Conditions | 37°C, 5% CO₂, humidified incubator | [8][11] |
| Seeding Density | 2-4 x 10⁵ cells/mL | [12] |
| Subculture Density | Split when cell density reaches ~8 x 10⁵ cells/mL | [11] |
| Maximum Density | Do not exceed 1 x 10⁶ cells/mL | [11] |
| Doubling Time | ~35-50 hours | [8][10] |
Table 3: Recommended Experimental Parameters for this compound on THP-1 Cells
| Parameter | Recommendation | Time Point | Downstream Assay | Reference |
| Working Concentration | 25 nM - 1 µM | 24 - 96 hours | Gene Expression, Differentiation | [3][5] |
| Gene Upregulation | 25 nM | 24 hours | RNA-seq, qRT-PCR (CSF1R, CD86) | [1] |
| Growth Defect | 25 nM | ~72 hours | Cell Viability/Count | [7] |
| Myeloid Differentiation | 25 nM | 72 - 96 hours | Flow Cytometry (CD11b), Morphology | [1][5] |
| Histone Mark Changes | 25 nM | 48 hours | ChIP-seq (H3K4me1/2) | [1] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Culturing THP-1 Cells
-
Medium Preparation: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Warm the medium to 37°C before use.
-
Thawing Frozen Cells: Rapidly thaw a cryovial of THP-1 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete medium in a T-25 or T-75 culture flask[8][10].
-
Routine Maintenance: Culture cells at 37°C in a 5% CO₂ humidified incubator. Maintain the cell density between 2 x 10⁵ and 8 x 10⁵ cells/mL[11][12].
-
Subculturing: To passage the cells, determine the cell density using a hemocytometer or automated cell counter. Dilute the cell suspension to a seeding density of 2-4 x 10⁵ cells/mL with fresh, pre-warmed complete medium. This is typically done 2-3 times per week[12].
Protocol 2: Preparation of this compound Solutions
-
Reconstitution of Lyophilized Powder: Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month)[3].
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations for treatment.
-
Important: Prepare a vehicle control using the same final concentration of DMSO as is present in the highest concentration of this compound used in the experiment.
-
Protocol 3: this compound Treatment of THP-1 Cells
-
Cell Seeding: The day of or the day before the experiment, ensure THP-1 cells are in the logarithmic phase of growth. Count the cells and adjust the density to 2-4 x 10⁵ cells/mL in a new culture flask or multi-well plate.
-
Treatment Application: Add the prepared working solutions of this compound (and the DMSO vehicle control) to the cell suspension. Gently mix the contents of the flask or plate.
-
Incubation: Return the cells to the incubator (37°C, 5% CO₂) and incubate for the desired duration (e.g., 24, 48, 72, or 96 hours), depending on the endpoint being measured.
-
Harvesting: Following incubation, collect the cells by transferring the suspension to a conical tube. Centrifuge at 300-500 x g for 5 minutes. Discard the supernatant and proceed with downstream analysis. For adherent differentiated cells, gently scrape or use a cell dissociation buffer.
Protocol 4: Assessing Myeloid Differentiation by Flow Cytometry
-
Cell Preparation: Harvest approximately 0.5-1 x 10⁶ cells per sample as described in Protocol 3. Wash the cell pellet once with 1 mL of cold PBS containing 2% FBS (FACS Buffer).
-
Antibody Staining: Resuspend the cell pellet in 100 µL of FACS Buffer. Add fluorochrome-conjugated primary antibodies against cell surface markers of myeloid differentiation (e.g., anti-CD11b, anti-CD86) at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells for 30 minutes at 4°C, protected from light.
-
Washing: Add 1 mL of FACS Buffer to each tube and centrifuge at 300-500 x g for 5 minutes. Discard the supernatant. Repeat the wash step.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS Buffer. If desired, add a viability dye (e.g., DAPI, Propidium Iodide) just before analysis. Acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software, gating first on viable, single cells, and then quantifying the percentage of cells positive for the differentiation markers. Compare the expression levels between this compound-treated samples and the vehicle control. Studies show that after 96 hours of treatment, an increase in CD11b expression can be observed[5].
References
- 1. ashpublications.org [ashpublications.org]
- 2. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine-specific demethylase 1 represses THP-1 monocyte-to-macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 9. THP-1 Cell Line: Unlocking Breakthroughs in Immunological Studies [cytion.com]
- 10. researchgate.net [researchgate.net]
- 11. nanopartikel.info [nanopartikel.info]
- 12. Expert Insights | Tutorial for THP-1 Cell Culture | Ubigene [ubigene.us]
Application Notes and Protocols: INCB059872 in a Murine MLL-AF9 Leukemia Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB059872 is a potent, selective, and orally bioavailable inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in regulating gene expression through histone demethylation.[1] In the context of acute myeloid leukemia (AML) with Mixed Lineage Leukemia (MLL) gene rearrangements, such as MLL-AF9, aberrant LSD1 activity helps maintain an oncogenic state and blocks myeloid differentiation.[1] Inhibition of LSD1 by this compound has been shown to induce cellular differentiation and inhibit proliferation of AML cells, making it a promising therapeutic agent for this aggressive leukemia subtype.[1][2] These application notes provide a summary of the preclinical data and detailed protocols for utilizing this compound in a murine MLL-AF9 leukemia model.
Data Presentation
In Vitro Activity of this compound
While specific IC50/EC50 values for MLL-AF9 models are not detailed in the provided search results, the general in vitro effects of this compound on AML cell lines are summarized below.
| Cell Line/Model | Parameter | Effect of this compound | Citation |
| Human AML Cell Lines | Cellular Proliferation | Inhibition | [2] |
| Human AML Cell Lines | Cellular Differentiation | Induction (measured by CD86 and CD11b markers) | [1] |
| Primary Human AML Cells | Cellular Proliferation | Inhibition | [2] |
| Primary Human AML Cells | Cellular Differentiation | Induction | [2] |
In Vivo Efficacy of this compound in Murine MLL-AF9 Leukemia Model
Oral administration of this compound has demonstrated significant anti-leukemic activity in the MLL-AF9 murine model. The following table summarizes the observed in vivo effects.
| Parameter | Observation with this compound Treatment | Citation |
| Median Survival | Significantly prolonged compared to vehicle-treated animals. | [1] |
| Murine Blast Cells | Induction of cell differentiation. | [1] |
| Blast Colonies | Reduction in the number of blast colonies. | [1] |
| Clinical Hematological Parameters | Normalized to levels comparable to non-leukemic mice. | [1][2] |
| Dosing Regimen | Maximal efficacy achieved with both daily (QD) and alternative-day (QoD) dosing. | [1] |
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action of this compound in MLL-AF9 Leukemia
The following diagram illustrates the proposed signaling pathway in MLL-AF9 leukemia and the mechanism of action of this compound. In MLL-rearranged leukemia, the MLL-AF9 fusion protein aberrantly recruits a complex including LSD1 to chromatin. This complex maintains a block in myeloid differentiation and promotes leukemic cell proliferation. This compound, as an LSD1 inhibitor, disrupts this process, leading to the expression of genes that drive myeloid differentiation and a reduction in oncogenic gene expression, such as MYC.[2]
References
Application Notes and Protocols for INCB059872 in Human SCLC Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB059872 is a potent and selective, orally bioavailable inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in oncogenesis through the regulation of gene expression.[1][2] LSD1 is overexpressed in various cancers, including small cell lung cancer (SCLC), a highly aggressive neuroendocrine tumor with limited treatment options.[3][4] Inhibition of LSD1 by this compound has demonstrated anti-tumor activity in preclinical models of SCLC, suggesting its potential as a therapeutic agent for this challenging disease.[1][5]
These application notes provide a comprehensive overview of the preclinical use of this compound in human SCLC xenograft models, including recommended dosage regimens, detailed experimental protocols, and an exploration of its mechanism of action.
Mechanism of Action: LSD1 Inhibition in SCLC
This compound functions by inhibiting LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase that demethylates mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9).[1][6] In SCLC, the inhibition of LSD1 leads to a cascade of events that ultimately suppress tumor growth.
A key mechanism involves the activation of the NOTCH signaling pathway.[7] LSD1 normally suppresses the expression of NOTCH receptors.[7] By inhibiting LSD1, this compound treatment leads to the derepression of NOTCH receptor genes.[8] Activated NOTCH signaling, in turn, downregulates the expression of Achaete-scute homolog 1 (ASCL1), a master transcriptional regulator essential for the neuroendocrine differentiation and proliferation of SCLC cells.[7][8] The suppression of the ASCL1-driven neuroendocrine program is a critical contributor to the anti-tumor effects of LSD1 inhibitors in SCLC.[7]
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. A Primary Xenograft Model of Small Cell Lung Cancer Reveals Irreversible Changes in Gene Expression Imposed by Culture In-Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LSD1/KDM1 isoform LSD1+8a contributes to neural differentiation in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Studying the Effects of INCB059872 on Histone Marks using ChIP-seq
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB059872 is a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic enzyme.[1][2][3] LSD1 plays a critical role in regulating gene expression by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[4][5][6][7] Dysregulation of LSD1 activity is implicated in various cancers, including myeloid leukemia, by altering histone methylation landscapes and leading to aberrant gene expression.[1][4][7][8] this compound-mediated inhibition of LSD1 is expected to lead to an increase in H3K4 and H3K9 methylation, thereby modulating the expression of target genes.[6][9]
Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide distribution of histone modifications.[10][11][12] This document provides a detailed protocol for utilizing ChIP-seq to elucidate the effects of this compound on specific histone marks. The following sections will detail the experimental workflow, from cell culture and treatment to data analysis and interpretation, providing a comprehensive guide for researchers studying the epigenetic impact of this LSD1 inhibitor.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on histone demethylation.
Experimental Protocol: ChIP-seq
This protocol is optimized for studying histone modifications in a human myeloid leukemia cell line (e.g., THP-1) treated with this compound.
Materials
-
Cell Line: THP-1 (or other relevant cell line)
-
Compound: this compound (dissolved in DMSO)
-
Antibodies: ChIP-grade antibodies for H3K4me1, H3K4me2, H3K9me2, and IgG (as a negative control).
-
Reagents for Cell Culture, Crosslinking, and Lysis: DMEM, FBS, PBS, Formaldehyde, Glycine, Protease Inhibitors, Lysis Buffers.
-
Reagents for Chromatin Shearing: Sonication buffer.
-
Reagents for Immunoprecipitation: Protein A/G magnetic beads, ChIP dilution buffer, wash buffers.
-
Reagents for DNA Purification: Elution buffer, Proteinase K, RNase A, Phenol:Chloroform:Isoamyl Alcohol, Glycogen, Ethanol, TE buffer.
-
Equipment: Cell culture incubator, centrifuge, sonicator, magnetic rack, thermomixer, qPCR machine, next-generation sequencer.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture THP-1 cells to a density of approximately 1x10^6 cells/mL.
-
Treat cells with an appropriate concentration of this compound (e.g., 25-100 nM) or DMSO (vehicle control) for a specified duration (e.g., 24-48 hours).[3]
-
Harvest approximately 1-5 x 10^7 cells per ChIP experiment.
-
-
Crosslinking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle agitation.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Isolate nuclei and resuspend in sonication buffer.
-
Shear chromatin to an average fragment size of 200-500 bp using a sonicator. The optimal sonication conditions should be empirically determined.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with rotation with specific antibodies (anti-H3K4me1, anti-H3K4me2, anti-H3K9me2, or IgG).
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads using an elution buffer.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the crosslinks by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Resuspend the purified DNA in TE buffer.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the ChIP DNA and input DNA (a sample of sheared chromatin that did not undergo immunoprecipitation) following the manufacturer's protocol (e.g., Illumina).
-
Perform high-throughput sequencing.
-
ChIP-seq Experimental Workflow
Caption: A comprehensive workflow for the ChIP-seq protocol.
Data Presentation and Expected Outcomes
The primary outcome of this ChIP-seq experiment is the identification of genomic regions with altered histone methylation patterns following this compound treatment. The data can be summarized to highlight these changes.
Table 1: Expected Changes in Histone Marks Following this compound Treatment
| Histone Mark | Expected Change with this compound | Associated Genomic Feature | Biological Implication |
| H3K4me1 | Increase | Enhancers | Increased potential for gene activation |
| H3K4me2 | Increase | Promoters and Enhancers | Increased potential for gene activation |
| H3K9me2 | Increase | Heterochromatin, Repetitive Elements | Increased gene repression |
| H3K27ac | Variable | Active Enhancers and Promoters | Downstream indicator of changes in enhancer activity |
Table 2: Representative Quantitative Data from a Hypothetical ChIP-seq Experiment
| Histone Mark | Condition | Number of Peaks | Mean Peak Width (bp) | Fraction of Reads in Peaks (FRiP) |
| H3K4me2 | Vehicle (DMSO) | 35,000 | 800 | 0.08 |
| This compound | 45,000 | 850 | 0.12 | |
| H3K9me2 | Vehicle (DMSO) | 20,000 | 1200 | 0.05 |
| This compound | 28,000 | 1300 | 0.07 |
Data Analysis
A standard bioinformatics pipeline for ChIP-seq data analysis should be employed. This typically includes:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the appropriate reference genome.
-
Peak Calling: Identify regions of the genome with significant enrichment of the histone mark in the ChIP sample compared to the input control.
-
Differential Binding Analysis: Compare the peak profiles between the this compound-treated and vehicle-treated samples to identify regions with significant changes in histone modification.
-
Peak Annotation and Functional Analysis: Annotate the differential peaks to nearby genes and perform pathway analysis to understand the biological processes affected by this compound.
Conclusion
The provided ChIP-seq protocol offers a robust framework for investigating the epigenetic modifications induced by the LSD1 inhibitor this compound. By examining genome-wide changes in key histone marks such as H3K4me1/2 and H3K9me2, researchers can gain valuable insights into the molecular mechanisms underlying the therapeutic effects of this compound. This information is crucial for advancing our understanding of LSD1 inhibition in cancer and for the development of novel epigenetic therapies.
References
- 1. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Therapy Detail [ckb.genomenon.com]
- 10. researchgate.net [researchgate.net]
- 11. Genome-Wide Profiling of Histone Modifications with ChIP-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of INCB059872 in Mice
These application notes provide detailed protocols for the in vivo dosing and administration of INCB059872, a potent and selective Lysine-Specific Demethylase 1 (LSD1) inhibitor, in murine models. The following information is intended for researchers, scientists, and drug development professionals working in preclinical oncology and pharmacology.
Mechanism of Action
This compound is an orally bioavailable, irreversible inhibitor of LSD1, an enzyme crucial in regulating gene expression through histone demethylation.[1] By forming a covalent adduct with the FAD cofactor in the active site of LSD1, this compound effectively blocks its enzymatic activity.[2] This inhibition leads to an increase in histone H3 lysine 4 (H3K4) methylation, resulting in the upregulation of tumor suppressor genes.[1] A key downstream effect of this compound is the activation of GFI1-regulated genes, which plays a role in myeloid differentiation.[3] In preclinical models of acute myeloid leukemia (AML), this mechanism has been shown to induce differentiation of blast cells and inhibit tumor growth.[2][4]
Quantitative Data Summary
The following tables summarize the quantitative data for the in vivo administration of this compound in mice based on published preclinical studies.
Table 1: Dosing and Administration Parameters
| Parameter | Details | Source |
| Drug | This compound | [2][4][5] |
| Dose | 10 mg/kg | [5][6][7] |
| Administration Route | Oral (p.o.), gavage | [2][5][6][7] |
| Vehicle/Formulation | Dissolved in N,N-dimethylacetamide (DMAC) and diluted in 5% methylcellulose. | [5] |
| Dosing Schedule | - Daily (QD) - Alternative-day (QoD) | [2][4] |
| Mouse Strain | C57BL/6J | [5][6][7] |
| Treatment Duration | Up to six days for pharmacodynamic studies. Longer durations for efficacy studies. | [5] |
Table 2: Preclinical Models and Efficacy
| Model Type | Specific Model | Efficacy Readouts | Source |
| Human AML Xenograft | Not specified | - Significant tumor growth inhibition | [2][4] |
| Murine Disseminated Leukemia | MLL-AF9 | - Prolonged median survival - Induced differentiation of murine blast cells - Reduced blast colonies - Normalized hematological parameters | [2][4] |
| Venetoclax-Resistant AML | Murine MLL-AF9 | - Significant survival benefit in combination with venetoclax | [8] |
Table 3: Pharmacodynamic Markers
| Marker | Effect | Model | Source |
| CD86 | Sustained induction | Human AML xenograft | [2] |
| CD11b | Induction | Human AML xenograft | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of this compound for oral gavage in mice.
Materials:
-
This compound
-
N,N-dimethylacetamide (DMAC)
-
5% Methylcellulose solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve this compound in DMAC to create a stock solution.
-
For a final dosing solution of 10 mg/kg, dilute the stock solution in a 5% methylcellulose solution. The final concentration will depend on the dosing volume (typically 100-200 µL for a 20-25g mouse).
-
Vortex the solution thoroughly to ensure a homogenous suspension.
-
Prepare the dosing solution fresh daily.
Protocol 2: In Vivo Dosing of this compound in an AML Xenograft Model
This protocol outlines the in vivo administration of this compound to mice bearing human AML xenografts.
Materials and Equipment:
-
Immunocompromised mice (e.g., NSG) bearing human AML xenografts
-
Prepared this compound dosing solution
-
Vehicle control (DMAC and 5% methylcellulose)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Animal balance
-
Calipers for tumor measurement
Procedure:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Record the initial tumor volume and body weight of each mouse.
-
Administer this compound (10 mg/kg) or vehicle control orally via gavage.
-
Follow the desired dosing schedule (e.g., daily or every other day).
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice regularly.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for pharmacodynamic analysis.
Protocol 3: Pharmacodynamic Analysis of this compound Treatment
This protocol describes the assessment of target engagement and downstream effects of this compound.
Materials:
-
Tumor tissue or bone marrow aspirates from treated and control mice
-
Flow cytometry antibodies (e.g., anti-CD86, anti-CD11b)
-
FACS buffer
-
Lysing buffer
-
Flow cytometer
Procedure:
-
Prepare single-cell suspensions from tumor tissue or bone marrow.
-
Stain the cells with fluorescently labeled antibodies against CD86 and CD11b according to the manufacturer's protocol.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to quantify the percentage of CD86 and CD11b positive cells in the relevant cell populations.
-
Compare the expression of these markers between the this compound-treated and vehicle-treated groups to assess the pharmacodynamic effects.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits LSD1, leading to increased H3K4 methylation and myeloid differentiation.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating the in vivo efficacy of this compound in an AML xenograft model.
References
- 1. Malignant transformation initiated by Mll-AF9: Gene dosage and critical target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing INCB059872-Resistant Acute Myeloid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB059872 is a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in the pathogenesis of acute myeloid leukemia (AML).[1][2][3] By inhibiting LSD1, this compound promotes the differentiation of myeloid blasts, offering a promising therapeutic strategy for this challenging malignancy.[1][3][4] However, the development of drug resistance is a common challenge in targeted cancer therapy. The establishment of in vitro models of this compound resistance is crucial for understanding the molecular mechanisms that drive resistance and for the development of novel strategies to overcome it.
These application notes provide a detailed protocol for the generation of this compound-resistant AML cell lines and methods for their characterization.
Mechanism of Action of this compound
This compound acts as an irreversible inhibitor of LSD1 (also known as KDM1A) through the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor.[1] LSD1 is a histone demethylase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression of target genes. In AML, aberrant LSD1 activity contributes to a block in myeloid differentiation.[5] By inhibiting LSD1, this compound restores the expression of genes involved in myeloid differentiation, such as CD11b and CD86, and inhibits the proliferation of AML cells.[1][6]
Data Presentation
The following table summarizes hypothetical IC50 values for this compound in sensitive parental AML cell lines and their derived resistant counterparts. These values are illustrative and based on typical fold-changes in resistance observed with other targeted therapies. Actual values must be determined experimentally.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Increase in Resistance |
| MV4-11 | 10 - 50 | > 500 | > 10 - 50 |
| MOLM-13 | 20 - 100 | > 1000 | > 10 - 50 |
| THP-1 | 50 - 200 | > 2000 | > 10 - 40 |
| OCI-AML3 | 100 - 500 | > 5000 | > 10 - 50 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant AML Cell Lines
This protocol describes a method for generating this compound-resistant AML cell lines by continuous exposure to escalating concentrations of the drug.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13, THP-1, OCI-AML3)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Cell culture flasks (T-25, T-75)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Determine Parental IC50:
-
Culture the parental AML cell lines in RPMI-1640 supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.
-
Perform a dose-response assay to determine the initial half-maximal inhibitory concentration (IC50) of this compound for each parental cell line. This will serve as the baseline for resistance induction.
-
-
Initiation of Resistance Induction:
-
Begin by continuously exposing the parental cells to a low concentration of this compound, typically starting at or slightly below the determined IC50 value.
-
Culture the cells in T-25 flasks and monitor their growth and viability regularly.
-
-
Dose Escalation:
-
Initially, a significant decrease in cell proliferation is expected. Allow the cells to recover and resume stable proliferation in the presence of the drug. This may take several weeks.
-
Once the cells are proliferating at a steady rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
The rate of dose escalation should be guided by the recovery of the cell population.
-
-
Maintenance and Monitoring:
-
Maintain the resistant cell lines in a continuous culture with the highest tolerated concentration of this compound.
-
Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the resistant population and compare it to the parental line to confirm the resistant phenotype.
-
Cryopreserve aliquots of the resistant cells at various stages of resistance development.
-
-
Establishment of a Stable Resistant Line:
-
Continue the dose escalation process until the cells can proliferate in the presence of a significantly higher concentration of this compound (e.g., >10-fold the parental IC50).
-
At this point, the cell line is considered resistant. It is advisable to perform single-cell cloning to establish a homogenous resistant population.
-
Protocol 2: Characterization of this compound-Resistant AML Cell Lines
A. Cell Viability and IC50 Determination:
-
Seed both parental and resistant cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72-96 hours.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or trypan blue exclusion).
-
Calculate the IC50 values for both parental and resistant cell lines and determine the fold-change in resistance.
B. Western Blot Analysis:
-
Investigate the expression levels of LSD1 and downstream markers of myeloid differentiation (e.g., CD11b, CD86).
-
Lyse parental and resistant cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against LSD1, CD11b, CD86, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
C. Gene Expression Analysis:
-
Use quantitative real-time PCR (qRT-PCR) or RNA sequencing to analyze the expression of genes associated with myeloid differentiation and potential resistance pathways.
-
Extract total RNA from parental and resistant cells and synthesize cDNA.
-
Perform qRT-PCR using primers for genes of interest.
D. Investigation of Resistance Mechanisms:
-
While specific mechanisms for this compound resistance are still under investigation, potential mechanisms to explore include:
-
Upregulation of drug efflux pumps: Analyze the expression of ABC transporters.
-
Alterations in the drug target: Sequence the KDM1A gene to identify potential mutations.
-
Activation of bypass signaling pathways: Investigate the activation of pro-survival pathways such as PI3K/Akt or MAPK.
-
Cross-resistance: Test the sensitivity of this compound-resistant cells to other AML therapies, such as venetoclax, as some studies suggest potential cross-resistance.[7]
-
Conclusion
The protocols outlined in this document provide a framework for the successful establishment and characterization of this compound-resistant AML cell lines. These in vitro models will be invaluable tools for elucidating the molecular basis of resistance to LSD1 inhibition and for the preclinical evaluation of novel therapeutic strategies to overcome it.
References
- 1. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. | BioWorld [bioworld.com]
- 4. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]
- 6. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Defining the Mechanism of Action of INCB059872 using PRO-seq Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
INCB059872 is a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in transcriptional regulation. This document provides a detailed overview of the mechanism of action of this compound, with a particular focus on how Precision Run-On sequencing (PRO-seq) has been instrumental in elucidating its effects on nascent transcription. We present comprehensive protocols for PRO-seq, Chromatin Immunoprecipitation sequencing (ChIP-seq), and single-cell RNA sequencing (scRNA-seq) to enable researchers to further investigate the effects of this and similar compounds. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the compound's activity.
Introduction
This compound is an orally bioavailable small molecule that covalently binds to and inhibits LSD1 (also known as KDM1A).[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in regulating gene expression by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By inhibiting LSD1, this compound alters the histone methylation landscape, leading to the de-repression of tumor suppressor genes and the suppression of oncogenic pathways.[1] This activity has shown therapeutic potential in various malignancies, particularly in acute myeloid leukemia (AML).[2][3]
PRO-seq is a powerful technique that maps the location of actively transcribing RNA polymerases at single-nucleotide resolution.[4] This method provides a dynamic snapshot of gene expression by capturing nascent RNA transcripts. The application of PRO-seq has been pivotal in defining the immediate transcriptional consequences of this compound treatment, revealing rapid changes at both gene bodies and distal regulatory elements (enhancers).[2][3]
Mechanism of Action of this compound
This compound's primary mechanism of action involves the inhibition of the LSD1/CoREST complex. This complex is often recruited to chromatin by transcription factors such as Growth Factor Independence 1 (GFI1) and GFI1B to repress target gene expression. Key mechanistic findings from PRO-seq and related analyses include:
-
De-repression of GFI1/GFI1B Target Genes: PRO-seq analysis in AML cell lines treated with this compound revealed a rapid and significant upregulation of nascent transcription at genes and enhancers that are known targets of the GFI1/GFI1B repressor complex.[2][3] Motif analysis of the upregulated enhancer regions showed a strong enrichment for the GFI1/GFI1B binding motif.[5]
-
Induction of Myeloid Differentiation: The de-repression of GFI1/GFI1B target genes by this compound promotes a myeloid differentiation gene signature in AML cells.[6] This is evidenced by the upregulation of genes associated with hematopoietic cell lineage and myeloid cell differentiation, such as CSF1R and CD86.
-
Enhancer-Driven Transcriptional Activation: A significant finding from PRO-seq studies was that the transcriptional changes at enhancers outnumbered those within gene bodies following this compound treatment.[5] This highlights the critical role of enhancer regulation in the compound's mechanism of action.
-
Impact on Megakaryocyte Maturation: While promoting myeloid differentiation, this compound has also been shown to stall the maturation of megakaryocyte progenitor cells.[6] This effect is also linked to the inactivation of GFI1/GFI1B and may explain the thrombocytopenia observed in preclinical models.[3][6]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of this compound.
Table 1: In Vitro Activity of this compound in AML Cell Lines
| Cell Line | This compound Concentration | Time Point | Effect | Reference |
| THP-1 | 25 nM | 24 hours | Upregulation of 203 genes (>1.5-fold) | [5] |
| THP-1 | 25 nM | 24 hours | Upregulation of nearly 1300 enhancers (>1.5-fold) | [5] |
| THP-1 | 25 nM | 3 days | Induction of myeloid differentiation | [5] |
| MV-4-11 | 100 nM | 24 hours | Upregulation of 1338 genes (>1.5-fold) | [5] |
Table 2: PRO-seq Analysis of Transcriptional Changes in THP-1 Cells Treated with this compound (25 nM)
| Time Point | Upregulated Genes (>1.5-fold) | Downregulated Genes (>1.5-fold) | Upregulated Enhancers (>1.5-fold) | Downregulated Enhancers (>1.5-fold) | Reference |
| 6 hours | ~50 | ~25 | ~400 | ~100 | [5] |
| 12 hours | ~100 | ~50 | ~800 | ~200 | [5] |
| 24 hours | 203 | ~100 | ~1300 | ~300 | [5] |
Signaling Pathways and Experimental Workflows
Detailed Experimental Protocols
PRO-seq Protocol for Mammalian Cells
This protocol is adapted for adherent or suspension mammalian cells to analyze nascent transcription.
Materials:
-
Cell Scrapers (for adherent cells)
-
Ice-cold PBS
-
Permeabilization Buffer (10 mM Tris-HCl pH 7.4, 300 mM Sucrose, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 0.5 mM DTT, 0.05% Tween-20, 1 U/µL RNase inhibitor)
-
Nuclear Run-On Buffer (5 mM Tris-HCl pH 8.0, 150 mM KCl, 2.5 mM MgCl2, 0.5 mM DTT, 1% Sarkosyl, 0.5 mM Biotin-11-ATP, 0.5 mM Biotin-11-CTP, 0.5 mM Biotin-11-GTP, 0.5 mM Biotin-11-UTP, 1 U/µL RNase inhibitor)
-
TRIzol Reagent
-
Streptavidin Magnetic Beads
-
RNA Ligation and Library Preparation Kits (follow manufacturer's instructions)
Procedure:
-
Cell Harvesting and Permeabilization:
-
Harvest approximately 10 million cells per condition. For adherent cells, wash with ice-cold PBS and scrape. For suspension cells, pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of ice-cold Permeabilization Buffer.
-
Incubate on ice for 5 minutes.
-
Pellet the permeabilized cells by centrifugation at 800 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant.
-
-
Nuclear Run-On:
-
Resuspend the nuclear pellet in 100 µL of Nuclear Run-On Buffer.
-
Incubate at 37°C for 5 minutes.
-
-
RNA Extraction:
-
Add 1 mL of TRIzol reagent to the nuclear run-on reaction and mix thoroughly.
-
Proceed with RNA extraction according to the TRIzol manufacturer's protocol.
-
Resuspend the final RNA pellet in RNase-free water.
-
-
RNA Hydrolysis and Biotinylated RNA Enrichment:
-
Hydrolyze the RNA to an average size of ~100 nucleotides by incubating in a sodium hydroxide solution followed by neutralization.
-
Incubate the hydrolyzed RNA with streptavidin magnetic beads to enrich for biotinylated nascent transcripts.
-
Wash the beads extensively to remove non-biotinylated RNA.
-
-
Library Preparation and Sequencing:
-
Perform on-bead 3' adapter ligation.
-
Elute the RNA and perform 5' decapping and 5' adapter ligation.
-
Reverse transcribe the RNA to cDNA.
-
PCR amplify the cDNA library.
-
Perform high-throughput sequencing of the prepared library.
-
ChIP-seq Protocol for Histone Marks
This protocol is for the analysis of histone modifications in response to this compound treatment.
Materials:
-
Formaldehyde (37%)
-
Glycine
-
Cell Lysis Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)
-
Dilution Buffer (16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS, protease inhibitors)
-
Antibody specific for the histone mark of interest (e.g., H3K4me2, H3K27ac)
-
Protein A/G Magnetic Beads
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
RNase A and Proteinase K
-
DNA Purification Kit
Procedure:
-
Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with 125 mM glycine for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells in Cell Lysis Buffer.
-
Shear the chromatin to fragments of 200-500 bp using sonication. Optimize sonication conditions for your specific cell type and equipment.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with the specific antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specific binding.
-
Elute the chromatin from the beads using Elution Buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
scRNA-seq Protocol for Bone Marrow Cells
This protocol is for analyzing the heterogeneity of cellular responses to this compound in a complex tissue like bone marrow.
Materials:
-
Bone Marrow Aspirate
-
Red Blood Cell Lysis Buffer
-
FACS Buffer (PBS with 2% FBS)
-
Antibodies for cell surface markers (optional, for cell sorting)
-
Single-cell RNA sequencing platform (e.g., 10x Genomics Chromium)
-
Cell Viability Stain (e.g., Trypan Blue)
Procedure:
-
Sample Preparation:
-
Isolate mononuclear cells from the bone marrow aspirate using density gradient centrifugation (e.g., Ficoll-Paque).
-
Lyse red blood cells using Red Blood Cell Lysis Buffer.
-
Wash the cells with FACS Buffer.
-
-
Cell Sorting (Optional):
-
If specific cell populations are of interest, stain the cells with fluorescently labeled antibodies against cell surface markers.
-
Isolate the desired cell populations using fluorescence-activated cell sorting (FACS).
-
-
Single-Cell Suspension and Quality Control:
-
Ensure the cells are in a single-cell suspension without clumps or debris.
-
Assess cell viability using a cell viability stain. Aim for >90% viability.
-
Count the cells and adjust the concentration according to the requirements of the single-cell platform.
-
-
Single-Cell Library Preparation and Sequencing:
-
Follow the manufacturer's protocol for the chosen single-cell RNA sequencing platform (e.g., 10x Genomics) to partition single cells and generate barcoded cDNA.
-
Prepare sequencing libraries from the barcoded cDNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Use specialized software (e.g., Cell Ranger, Seurat) for demultiplexing, alignment, and quantification of gene expression at the single-cell level.
-
Perform downstream analyses such as clustering, cell type identification, and differential gene expression analysis between treated and control samples.
-
Conclusion
PRO-seq analysis has been a cornerstone in defining the mechanism of action of the LSD1 inhibitor this compound. It has provided unprecedented detail into the immediate transcriptional effects of the drug, revealing a primary role for the de-repression of GFI1/GFI1B-regulated genes and enhancers in promoting myeloid differentiation in AML. The detailed protocols provided herein serve as a resource for researchers to further investigate the effects of this compound and other epigenetic modulators on transcriptional regulation. The integration of PRO-seq with other powerful techniques like ChIP-seq and scRNA-seq will continue to be crucial in advancing our understanding of drug mechanisms and in the development of novel cancer therapeutics.
References
- 1. PRO-seq assay and analysis [bio-protocol.org]
- 2. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Quality Brain and Bone Marrow Nuclei Preparation for Single Nuclei Multiome Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATAC-Me captures prolonged DNA methylation of dynamic chromatin accessibility loci during cell fate transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for INCB059872 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of INCB059872, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in various in vitro cell culture assays. The provided methodologies are essential for investigating the compound's effects on cell viability, cytotoxicity, and differentiation.
Compound Information
| Compound Name | Target | Mechanism of Action | Molecular Weight | CAS Number |
| This compound | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | Irreversible inhibitor that forms a covalent adduct with the FAD cofactor of LSD1. This leads to increased histone H3 lysine 4 (H3K4) and lysine 9 (H3K9) methylation, altering gene expression and inducing differentiation in susceptible cancer cell lines.[1][2] | 386.54 g/mol (free base) | 1802909-49-4 (free base) |
Preparation of this compound for In Vitro Use
Proper dissolution and storage of this compound are critical for obtaining reproducible results.
Solubility
| Solvent | Solubility | Notes |
| DMSO | ≥ 3.57 mg/mL (7.77 mM) | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.[3] Ultrasonic and warming to 60°C can aid dissolution.[3] |
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Prepare a stock solution of 10 mM this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, add 259 µL of DMSO to 1 mg of this compound powder (adjust volume based on the actual amount of powder).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 60°C) or sonication may be used if precipitation occurs.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage of Stock Solutions
| Storage Temperature | Storage Period |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Note: Always protect stock solutions from light.
Experimental Protocols
The following protocols are designed for use with acute myeloid leukemia (AML) cell lines, such as THP-1 and MV-4-11, which are known to be sensitive to LSD1 inhibition.
Cell Line Culture
THP-1 Cells:
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding Density: Maintain cultures between 2 x 10⁵ and 8 x 10⁵ viable cells/mL.[4]
-
Subculture: Subculture every 3-5 days by centrifuging the cell suspension and resuspending the pellet in fresh media.[4]
MV-4-11 Cells:
-
Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS.
-
Seeding Density: Initiate cultures at 5 x 10⁵ cells/mL and maintain between 3 x 10⁵ and 1 x 10⁶ cells/mL.[5]
-
Subculture: Maintain cultures by adding fresh medium or replacing the medium.
Cell Viability Assay (Using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
THP-1 or MV-4-11 cells
-
This compound stock solution
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000 cells per well in 90 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours.
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle control.
Myeloid Differentiation Assay (Flow Cytometry)
This compound has been shown to induce myeloid differentiation in AML cell lines, which can be assessed by measuring the expression of cell surface markers such as CD11b and CD86.[2][6]
Materials:
-
THP-1 or MV-4-11 cells
-
This compound stock solution
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 1% BSA)
-
Fluorochrome-conjugated antibodies (e.g., PE-conjugated anti-CD11b, APC-conjugated anti-CD86) and corresponding isotype controls.
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate at a density of 1.5 x 10⁵ cells/well in 1 mL of culture medium.[7]
-
Treat cells with the desired concentrations of this compound or vehicle control.
-
Incubate the plate for 96 hours.[7]
-
Harvest approximately 1 x 10⁶ cells per sample by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of FACS Buffer.
-
Add the fluorochrome-conjugated antibodies and isotype controls at the manufacturer's recommended concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS Buffer.
-
Resuspend the cells in 300 µL of FACS Buffer.
-
Analyze the samples on a flow cytometer, collecting a minimum of 10,000 events per sample.
-
Gate on the live cell population and analyze the percentage of cells positive for CD11b and CD86 expression compared to the isotype controls.
Visualizations
Caption: this compound inhibits LSD1, leading to increased histone methylation and altered gene expression, ultimately inducing myeloid differentiation.
Caption: General workflow for assessing the effects of this compound on cell viability and differentiation in vitro.
References
- 1. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expert Insights | Tutorial for THP-1 Cell Culture | Ubigene [ubigene.us]
- 3. ebiohippo.com [ebiohippo.com]
- 4. benchchem.com [benchchem.com]
- 5. MV4-11 Cells [cytion.com]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for INCB059872 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB059872 is a potent and selective, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in oncogenesis through the regulation of gene expression.[1][2] LSD1 is a component of the CoREST transcriptional repressor complex, and its inhibition by this compound leads to the de-repression of genes involved in cellular differentiation, particularly in the context of myeloid malignancies.[3] Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, have emerged as a valuable preclinical tool for evaluating the efficacy of novel cancer therapeutics due to their ability to recapitulate the heterogeneity and molecular characteristics of the original human tumor.[4][5][6][7][8] These application notes provide a comprehensive overview of the use of this compound in PDX models, including its mechanism of action, protocols for in vivo studies, and expected outcomes.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of LSD1. LSD1, in complex with CoREST, removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes. Key targets of this repression are the growth factor independence 1 (GFI1) and GFI1B transcription factors, which are critical regulators of hematopoietic differentiation.
By inhibiting LSD1, this compound prevents the demethylation of H3K4, leading to an open chromatin state and the transcriptional activation of GFI1 and GFI1B. This, in turn, promotes the expression of genes associated with myeloid differentiation, ultimately leading to the maturation of leukemic blasts and a reduction in their proliferative capacity.
References
- 1. Crystal Structure of the LSD1/CoREST Histone Demethylase Bound to Its Nucleosome Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Patient-derived cell line, xenograft and organoid models in lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming INCB059872 Resistance in SCLC Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to the LSD1 inhibitor, INCB059872, in Small Cell Lung Cancer (SCLC) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in SCLC?
A1: this compound is an orally available and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] In SCLC, LSD1 is a key regulator that suppresses the NOTCH signaling pathway by binding to the NOTCH1 gene locus.[2][3] By inhibiting LSD1, this compound lifts this suppression, leading to the activation of NOTCH signaling.[2][4] Activated NOTCH, in turn, downregulates the expression of ASCL1, a critical transcription factor for maintaining the neuroendocrine phenotype of SCLC, thereby inhibiting tumor growth.[2][3][4][5]
Q2: What is the expected potency of this compound in sensitive SCLC cell lines?
A2: In preclinical studies, this compound has been shown to inhibit the proliferation of a panel of SCLC cell lines with EC50 values typically ranging from 47 to 377 nM.[6][7]
Q3: My SCLC cell line shows little to no response to this compound. What are the possible reasons?
A3: There are two primary reasons for a lack of response to LSD1 inhibitors like this compound:
-
Intrinsic Resistance: The SCLC cell line may possess a mesenchymal-like transcriptional signature.[8][9] Cell lines with high expression of mesenchymal markers (e.g., Vimentin, ZEB1) and low expression of neuroendocrine markers (e.g., ASCL1, GRP) are often intrinsically resistant to LSD1 inhibition.[8]
-
Acquired Resistance: If the cell line initially showed sensitivity and then lost it over time with continuous drug exposure, it has likely developed acquired resistance. This often involves an epigenetic shift from a neuroendocrine to a mesenchymal-like state, which is driven by the transcription factor TEAD4.[8][9]
Q4: How can I overcome resistance to this compound?
A4: Several strategies can be explored:
-
Combination Therapy with Immunotherapy: LSD1 inhibition has been shown to restore MHC-I expression on the surface of SCLC cells and activate interferon signaling.[10][11] This can sensitize the cancer cells to T-cell mediated killing and overcome resistance to PD-L1 blockade.[10][11] Combining this compound with an immune checkpoint inhibitor could be a viable strategy.
-
Targeting the Mesenchymal State: Since resistance is linked to a TEAD4-driven mesenchymal-like state, targeting downstream effectors of this pathway may re-sensitize cells to this compound.[8][9]
-
Drug Washout: In some cases, acquired resistance to LSD1 inhibitors is reversible. Removing the drug from the culture medium for a period may allow the cells to revert to a neuroendocrine, drug-sensitive state.[8]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No significant growth inhibition observed in SCLC cell line after this compound treatment. | Intrinsic Resistance: The cell line may have a mesenchymal-like phenotype. | 1. Characterize Cell Line Phenotype: Perform Western blotting or qPCR to assess the expression levels of neuroendocrine (ASCL1, INSM1, GRP) and mesenchymal (Vimentin, ZEB1, TEAD4) markers. 2. Compare to Sensitive Controls: Use known sensitive SCLC cell lines (e.g., NCI-H526, NCI-H1417) as positive controls.[6] |
| Initial sensitivity to this compound is lost over time. | Acquired Resistance: Prolonged exposure has selected for a resistant, mesenchymal-like subpopulation. | 1. Confirm Phenotypic Switch: Analyze marker expression as described above to confirm a shift from a neuroendocrine to a mesenchymal-like state. 2. Investigate TEAD4 Involvement: Use siRNA to knock down TEAD4 in the resistant cells and assess if sensitivity to this compound is restored.[8] 3. Attempt Drug Washout: Culture the resistant cells in drug-free medium for several passages and then re-challenge with this compound to test for re-sensitization.[8] |
| Variability in experimental results. | Inconsistent Drug Potency or Cell Culture Conditions. | 1. Aliquot Drug: Aliquot this compound upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. 2. Maintain Consistent Cell Density: Ensure that cells are seeded at a consistent density for all experiments, as this can affect drug response. 3. Regularly Test for Mycoplasma: Mycoplasma contamination can alter cellular response to drugs. |
Data Presentation
Table 1: In Vitro Proliferation Inhibition of SCLC Cell Lines by this compound
| Cell Line | Phenotype | Reported EC50 (nM) | Reference |
| Panel of SCLC Lines | Neuroendocrine-like | 47 - 377 | [6][7] |
| NCI-H526 | Neuroendocrine-like | Within 47-377 range | [6] |
| NCI-H1417 | Neuroendocrine-like | Within 47-377 range | [6] |
Visualizations
Caption: this compound inhibits LSD1, activating NOTCH signaling and suppressing ASCL1.
References
- 1. Facebook [cancer.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taking SCLC on a Bad LSD(1) Trip One NOTCH Further - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1-targeted therapy—a multi-purpose key to unlock immunotherapy in small cell lung cancer - Sattler - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Lysine-Specific Demethylase 1 Rescues Major Histocompatibility Complex Class I Antigen Presentation and Overcomes Programmed Death-Ligand 1 Blockade Resistance in SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting LSD1 overcomes resistance to PD-L1 checkpoint blockade in SCLC | BioWorld [bioworld.com]
Technical Support Center: INCB059872-Induced Thrombocytopenia in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating thrombocytopenia induced by INCB059872 in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of this compound-induced thrombocytopenia in preclinical models?
A1: this compound is a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2][3] In preclinical mouse models, this compound-induced thrombocytopenia is not caused by direct cytotoxicity to mature platelets. Instead, the mechanism involves the disruption of normal megakaryopoiesis.[2] Treatment with this compound leads to an accumulation of early-stage megakaryocyte progenitor cells in the bone marrow.[2] This suggests that the drug impairs the maturation of these progenitor cells into fully functional, platelet-producing megakaryocytes, ultimately resulting in a lower peripheral platelet count.[2] This effect is linked to the drug's inhibition of the LSD1/CoREST complex and subsequent de-repression of GFI1/GFI1B-regulated genes.[1][2]
Q2: At what dose has this compound-induced thrombocytopenia been observed in mice?
A2: Studies in C57BL/6J mice have demonstrated changes in bone marrow progenitor populations, indicative of the mechanism leading to thrombocytopenia, at a dose of 10 mg/kg administered orally. While the primary study focuses on the mechanism using single-cell RNA sequencing, it establishes this dose as biologically active in inducing the cellular changes that precede thrombocytopenia.
Q3: What is the expected time course for the onset of thrombocytopenia in preclinical models?
A3: The precise time course for the development of thrombocytopenia following this compound administration is not extensively detailed in the available literature. However, based on the mechanism of impaired megakaryocyte maturation, a delayed onset would be anticipated, likely occurring over several days of treatment as the existing platelet pool turns over and is not adequately replenished. Researchers should plan for serial platelet count monitoring to capture the nadir and any potential recovery phase.
Q4: Are there alternative or related compounds that show a similar effect on platelets?
A4: Yes, other LSD1 inhibitors, particularly those with an irreversible binding mechanism similar to this compound, have been associated with hematological toxicities, including thrombocytopenia.[4] This suggests that thrombocytopenia may be a class effect for irreversible LSD1 inhibitors due to the critical role of the LSD1-GFI1B complex in hematopoietic differentiation.[4]
Troubleshooting Guide
Problem 1: Difficulty in replicating this compound-induced thrombocytopenia in our mouse model.
-
Possible Cause 1: Incorrect Dosing or Formulation.
-
Solution: Ensure accurate preparation and administration of this compound. For in vivo studies in mice, a dose of 10 mg/kg administered orally has been used. The formulation and vehicle should be appropriate for oral gavage and ensure bioavailability.
-
-
Possible Cause 2: Insufficient Duration of Treatment.
-
Solution: As the mechanism involves impaired platelet production, a sufficient treatment period is necessary to observe a decrease in circulating platelets. Consider a study design with daily dosing for at least 4-6 days to allow for the observation of effects on hematopoiesis.
-
-
Possible Cause 3: Mouse Strain Variability.
-
Solution: The original studies identifying the mechanism were performed in C57BL/6J mice. Different mouse strains can have variations in drug metabolism and hematopoietic regulation. If using a different strain, consider potential differences in sensitivity to the compound.
-
-
Possible Cause 4: Platelet Counting Methodology.
-
Solution: Inaccurate platelet counting can lead to misleading results. Utilize a validated method for murine platelet enumeration, such as an automated hematology analyzer calibrated for mouse blood or flow cytometry-based counting. Ensure proper blood collection techniques to avoid platelet activation and clumping.
-
Problem 2: Observing high variability in platelet counts between animals in the same treatment group.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Solution: Ensure precise and consistent oral gavage technique to deliver the intended dose to each animal.
-
-
Possible Cause 2: Stress-Induced Platelet Count Fluctuations.
-
Solution: Minimize animal stress during handling and blood collection, as stress can influence platelet counts. Acclimatize animals to the procedures before the start of the study.
-
-
Possible Cause 3: Inter-animal Biological Variation.
-
Solution: Increase the number of animals per group to enhance statistical power and account for natural biological variability.
-
Quantitative Data Summary
| Preclinical Model | Compound | Dose | Route of Administration | Observed Effect on Hematopoiesis |
| C57BL/6J Mice | This compound | 10 mg/kg | Oral (p.o.) | Accumulation of early megakaryocyte progenitor cells in the bone marrow, indicative of impaired maturation. |
Experimental Protocols
1. Murine Model of this compound Administration
-
Animal Model: C57BL/6J mice are a suitable strain for these studies.
-
Compound Preparation: Prepare this compound in a vehicle appropriate for oral administration.
-
Dosing Regimen: Administer this compound at 10 mg/kg via oral gavage. Dosing can be performed daily for a period of 4 to 6 days to investigate the effects on megakaryopoiesis and peripheral platelet counts. A vehicle control group should be included in all experiments.
2. Assessment of Thrombocytopenia
-
Blood Collection: Collect peripheral blood samples at baseline and at selected time points post-treatment. Retro-orbital or facial vein sampling are common methods. Use an appropriate anticoagulant (e.g., EDTA) to prevent clotting.
-
Platelet Counting:
-
Automated Hematology Analyzer: Use an analyzer specifically calibrated for mouse blood to obtain accurate platelet counts, mean platelet volume (MPV), and other hematological parameters.
-
Flow Cytometry: For more detailed analysis, blood samples can be stained with a fluorescently labeled platelet-specific antibody (e.g., anti-CD41) and analyzed by flow cytometry. Include counting beads for absolute quantification.
-
3. Bone Marrow Analysis (for Mechanistic Studies)
-
Bone Marrow Isolation: At the study endpoint, euthanize mice and flush the bone marrow from the femurs and tibias using an appropriate buffer.
-
Cell Staining and Flow Cytometry: Prepare a single-cell suspension of the bone marrow. Stain the cells with a cocktail of fluorescently labeled antibodies to identify and quantify hematopoietic stem and progenitor cells, including megakaryocyte progenitors (e.g., Lin-, c-Kit+, Sca-1-, CD41+, CD150+).
-
Single-Cell RNA Sequencing (scRNA-seq): For in-depth mechanistic insights, lineage-negative bone marrow cells can be sorted and subjected to scRNA-seq to analyze gene expression changes in hematopoietic progenitor populations following this compound treatment.[2]
Visualizations
Caption: Mechanism of this compound-induced thrombocytopenia.
Caption: Workflow for assessing this compound-induced thrombocytopenia.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
INCB059872 Technical Support Center: Solubility and Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for handling INCB059872, a potent and selective LSD1 inhibitor. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and data on the solubility and stability of this compound in DMSO and saline-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is advisable to use anhydrous, high-purity DMSO to ensure optimal solubility and stability.
Q2: I am observing incomplete dissolution of this compound in DMSO. What should I do?
A2: If you encounter solubility issues, consider the following troubleshooting steps:
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic and absorbed water can reduce the solubility of compounds.[1]
-
Sonication: Brief sonication can help break down aggregates and facilitate dissolution.
-
Gentle warming: Warming the solution to 37°C may improve solubility. Avoid excessive heat, which could degrade the compound.
-
Vortexing: Vigorous vortexing can aid in the dissolution process.
Q3: How should I store my this compound stock solution in DMSO?
A3: For long-term storage, it is recommended to aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]
Q4: Can I dissolve this compound directly in saline?
A4: Direct dissolution of this compound in saline or other aqueous buffers is generally not recommended due to its low aqueous solubility. For in vitro and in vivo experiments requiring a saline-based solution, it is best to first prepare a high-concentration stock in DMSO and then dilute it into the final aqueous medium.
Q5: I need to prepare a working solution of this compound in a saline-based buffer for an in vivo study. How can I do this without precipitation?
A5: To prepare a working solution for in vivo administration, a common method involves a step-wise dilution of a DMSO stock solution with co-solvents before adding saline. This helps to maintain the compound's solubility in the final aqueous formulation. A detailed protocol is provided in the "Experimental Protocols" section below.
Q6: How stable is this compound in an aqueous (saline-based) solution?
Data Presentation
Table 1: Solubility of this compound and its Dihydrochloride Salt in DMSO
| Compound Form | Solvent | Solubility | Notes |
| This compound | DMSO | 200 mg/mL | Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. |
| This compound dihydrochloride | DMSO | 92 mg/mL | Moisture-absorbing DMSO can reduce solubility; fresh DMSO is advised.[1] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2][3] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2][3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of this compound in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound for subsequent dilutions.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound vial and the DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Cap the tube tightly and vortex vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Preparation of an In Vivo Formulation of this compound
Objective: To prepare a saline-based formulation of this compound suitable for in vivo administration, minimizing the risk of precipitation.
Materials:
-
This compound stock solution in DMSO (e.g., 50 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Calibrated pipettes
Procedure (for a final concentration of ≥ 5 mg/mL):
-
In a sterile tube, add 100 µL of a 50 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by pipetting or gentle vortexing.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Slowly add 450 µL of sterile saline to the mixture while gently vortexing to bring the final volume to 1 mL.
-
Visually inspect the final formulation for clarity. This protocol should yield a clear solution. It is recommended to use this formulation on the same day it is prepared.[3]
Protocol 3: General Protocol for Assessing the Stability of this compound in Saline
Objective: To determine the stability of this compound in a specific saline-based solution over time.
Materials:
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This compound stock solution in DMSO
-
The specific saline-based buffer to be tested
-
Incubator or water bath set to the desired temperature (e.g., room temperature or 37°C)
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare a working solution of this compound in the saline-based buffer by diluting the DMSO stock. Ensure the final DMSO concentration is low (typically ≤1%) to minimize its effect on the experiment.
-
Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC or LC-MS to determine the initial peak area or concentration of this compound.
-
Store the remaining solution at the desired temperature, protected from light.
-
At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), take further aliquots and analyze them using the same method.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions in DMSO.
Caption: Mechanism of action of this compound as an LSD1 inhibitor.
Caption: Troubleshooting guide for this compound precipitation in aqueous solutions.
References
Technical Support Center: Optimizing INCB059872 Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of INCB059872 while minimizing off-target effects. All experimental protocols are detailed to ensure reproducibility, and quantitative data is presented in clear, comparative tables.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is an enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3] By forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of LSD1, this compound inhibits its demethylase activity.[4][5] This leads to an increase in H3K4 and H3K9 methylation, which in turn alters gene expression to suppress tumor growth and promote cell differentiation in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[5][6]
Q2: What are the known or potential off-target effects of this compound?
The most significant clinically observed off-target effect of some LSD1 inhibitors is thrombocytopenia (a low platelet count).[2] This is thought to be caused by the disruption of the interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a key transcriptional repressor in hematopoietic stem cells that is crucial for normal megakaryocyte and erythroid differentiation. Accumulation of megakaryocyte early progenitor cells with stem cell-like gene expression hallmarks may contribute to this effect.[2]
Due to the structural similarity of the FAD-binding domain, other FAD-dependent enzymes are potential off-targets for this compound. These include:
-
Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B): Inhibition of these enzymes can lead to neurological and cardiovascular side effects.
-
Lysine-Specific Demethylase 2 (LSD2/KDM1B): As a homolog of LSD1, inhibition of LSD2 could lead to other cellular effects.
While this compound is described as a "selective" inhibitor, publicly available comprehensive selectivity data (e.g., a kinome scan) is limited.[4][7] The termination of some clinical trials for this compound due to strategic business decisions, with some reports citing safety and off-target effects, highlights the importance of thorough off-target profiling.[4][8]
Q3: How can I determine the optimal concentration of this compound for my in vitro experiments to maximize on-target effects and minimize off-target effects?
The optimal concentration of this compound is cell-line dependent and should be determined empirically. A dose-response experiment is critical. We recommend starting with a concentration range that brackets the reported EC50 values for proliferation inhibition in relevant cancer cell lines (e.g., 47 to 377 nM in SCLC cell lines).[5]
To distinguish on-target from off-target effects, consider the following:
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Correlate phenotype with target engagement: The desired phenotype (e.g., cell differentiation, apoptosis) should occur at concentrations that also show clear evidence of LSD1 inhibition (e.g., increased global H3K4me2 levels).
-
Use a rescue experiment: If possible, overexpress a drug-resistant mutant of LSD1. If the phenotype is rescued, it is likely an on-target effect.
Troubleshooting Guides
Issue 1: I am observing significant cytotoxicity at concentrations expected to be selective for LSD1.
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Possible Cause: Off-target effects. Even at nanomolar concentrations, this compound may be inhibiting other critical cellular targets.
-
Troubleshooting Steps:
-
Perform a comprehensive selectivity profile: Conduct a kinome scan or screen against a panel of other FAD-dependent enzymes (e.g., MAO-A, MAO-B) to identify potential off-targets.
-
Lower the concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect (e.g., increase in H3K4me2) and assess if cytotoxicity persists at this lower dose.
-
Use a more selective inhibitor: If available, compare the effects with a structurally different and more selective LSD1 inhibitor.
-
Issue 2: I am not observing the expected on-target effect (e.g., no change in H3K4me2 levels).
-
Possible Cause 1: Insufficient concentration or incubation time.
-
Troubleshooting Steps:
-
Increase concentration: Titrate the concentration of this compound upwards in a dose-response experiment.
-
Increase incubation time: As an irreversible inhibitor, the effects of this compound can be time-dependent. Extend the incubation period (e.g., 24, 48, 72 hours).
-
-
Possible Cause 2: Poor cell permeability.
-
Troubleshooting Steps:
-
Consult literature for your cell type: Different cell lines can have varying permeability to small molecules.
-
Use a positive control: Treat a cell line known to be sensitive to this compound (e.g., certain AML or SCLC cell lines) in parallel to validate your experimental setup.
-
-
Possible Cause 3: Issues with the detection method (e.g., Western blot).
-
Troubleshooting Steps:
-
Validate your antibody: Ensure your anti-H3K4me2 antibody is specific and sensitive.
-
Run positive and negative controls: Include untreated cells and cells treated with a known histone methyltransferase inhibitor as controls.
-
Data Presentation
Table 1: Reported In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line Type | EC50 Range (nM) | Reference |
| Small Cell Lung Cancer (SCLC) | 47 - 377 | [5] |
| Non-tumorigenic (IL-2 stimulated T cells) | > 10,000 | [5] |
Note: Comprehensive public data on the IC50 values of this compound against a panel of off-target kinases and other enzymes is currently limited. Researchers are encouraged to perform their own selectivity profiling experiments as outlined in the protocols below.
Experimental Protocols
Protocol 1: Determining On-Target (LSD1) and Off-Target (e.g., Kinase) Inhibitory Activity (IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against LSD1 and a panel of off-target kinases.
Materials:
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Recombinant human LSD1/CoREST complex
-
H3K4me2 peptide substrate
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Kinase panel of interest (commercially available services like KinomeScan are recommended)
-
This compound
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Appropriate kinase assay buffer
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ATP
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup:
-
Add the kinase/enzyme solution to the wells of a 384-well plate.
-
Add the this compound dilutions to the wells.
-
Incubate for a pre-determined time to allow for compound binding.
-
-
Initiate Reaction: Add the substrate and ATP mixture to initiate the enzymatic reaction.
-
Incubation: Incubate at the optimal temperature for the specific enzyme.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Data Analysis:
-
Normalize the data to controls (no inhibitor for 0% inhibition and no enzyme for 100% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Assessing Cell Viability (MTT Assay)
This protocol is for determining the effect of this compound on the viability of suspension cancer cells.
Materials:
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Suspension cancer cell line of interest
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Complete cell culture medium
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This compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only).
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Calculate the percentage of cell viability relative to the vehicle control.
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Plot the percent viability versus the log of the inhibitor concentration and fit a dose-response curve to determine the EC50 value.
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Protocol 3: Western Blot for Histone H3 Lysine 4 Dimethylation (H3K4me2)
This protocol is to confirm the on-target activity of this compound by measuring the increase in global H3K4me2 levels.
Materials:
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Cancer cell line of interest
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This compound
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RIPA buffer with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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Laemmli sample buffer
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SDS-PAGE gels and running buffer
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PVDF membrane
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (loading control)
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HRP-conjugated secondary antibody
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ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
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Treat cells with varying concentrations of this compound for the desired time.
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Lyse the cells in RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.
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SDS-PAGE and Transfer:
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Separate proteins by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
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Block the membrane with blocking buffer.
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Incubate with the primary anti-H3K4me2 antibody.
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Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
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Stripping and Re-probing: Strip the membrane and re-probe with the anti-total Histone H3 antibody for a loading control.
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Data Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.
Mandatory Visualizations
Caption: LSD1 signaling pathway and the mechanism of this compound-induced thrombocytopenia.
Caption: Experimental workflow for identifying and mitigating off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | LSD1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in INCB059872 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LSD1 inhibitor, INCB059872. The following information is designed to help address common issues and ensure the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and orally available irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] It forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1.[3] This action inhibits the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[2] The inhibition of LSD1 leads to an increase in these histone methylation marks, which in turn alters gene expression, often leading to the suppression of tumor-promoting genes and the increased expression of tumor-suppressor genes.[2]
dot
Caption: Mechanism of action of this compound.
Q2: In which cancer types has this compound shown preclinical activity?
A2: this compound has demonstrated preclinical activity in various hematological malignancies and solid tumors. It has been notably effective in models of acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[4][5] Studies have also explored its potential in prostate cancer.[6]
Q3: What are the expected cellular effects of this compound treatment?
A3: The cellular effects of this compound can vary depending on the cell type and context. In sensitive cancer cell lines, it can inhibit proliferation and induce cell differentiation.[7] For example, in AML cell lines, it has been shown to induce the expression of myeloid differentiation markers such as CD11b and CD86.[7] It is important to note that the primary effect may be a reduction in cell growth or a shift towards a more differentiated state, rather than immediate and widespread cell death.[8]
Troubleshooting Guides
Issue 1: Inconsistent or Poor Solubility of this compound
Question: I am observing precipitation or cloudiness when preparing my this compound solutions, or I suspect poor solubility is affecting my results. How can I address this?
Answer: Poor solubility is a common issue that can lead to significant variability in experimental outcomes. Here are steps to mitigate this problem:
-
Solvent Selection: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[4] Ensure you are using high-purity, anhydrous DMSO, as absorbed moisture can reduce solubility.[4]
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM or higher).
-
To aid dissolution, you can gently warm the solution (e.g., in a 37°C water bath) and/or use sonication.[9]
-
Visually inspect the stock solution to ensure it is clear and free of precipitates before making further dilutions.
-
-
Working Solution Preparation:
-
When diluting the DMSO stock into aqueous solutions like cell culture media, it is crucial to do so in a stepwise manner and with vigorous mixing to avoid precipitation.
-
The final concentration of DMSO in your cell culture should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[10]
-
-
Storage:
| Parameter | Recommendation | Source |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [4] |
| Aids to Dissolution | Gentle warming (37°C), Sonication | |
| Stock Solution Storage | Aliquot and store at -80°C | [6][9] |
| Final DMSO in Media | ≤ 0.5% |
dot
Caption: Workflow for preparing this compound solutions.
Issue 2: Inconsistent Results in Cell Viability/Proliferation Assays
Question: My IC50 values for this compound vary significantly between experiments, or I am not observing the expected effect on cell viability. What could be the cause?
Answer: Variability in cell-based assays is a common challenge. Below are key factors to consider for improving consistency with this compound:
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Cell Line Specificity: The sensitivity to LSD1 inhibitors can be highly dependent on the genetic and epigenetic context of the cell line.[12] Some cell lines may have intrinsic resistance or may not rely on LSD1 for survival.[12] It is advisable to use a known sensitive cell line (e.g., some AML or SCLC lines) as a positive control.
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Assay Duration: The effects of this compound are often cytostatic or differentiation-inducing rather than acutely cytotoxic.[8] Short incubation times may not be sufficient to observe a significant effect on cell viability. Consider extending the treatment duration (e.g., 72-96 hours or longer), ensuring that the control cells do not become over-confluent during this time.
-
Cell Culture Conditions:
-
Cell Health: Use cells that are in the exponential growth phase and at a consistent, low passage number.
-
Seeding Density: Ensure a uniform cell seeding density across all wells. Inconsistent cell numbers can significantly impact results.[7]
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can alter cellular metabolism and drug response.[7]
-
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity for MTT/MTS, ATP content for CellTiter-Glo, membrane integrity for trypan blue).[13] An inhibitor might affect these processes differently. Consider using an orthogonal method to confirm your findings.
| Parameter | Common Range | Source |
| Effective Concentration (EC50) in SCLC cell lines | 47 to 377 nM | [14] |
| Concentration in THP-1 and 293T cells | 25 nM | [9] |
| Typical Incubation Time | 24 - 96 hours or longer | [6][9] |
Issue 3: No or Weak Change in H3K4me2 Levels in Western Blot
Question: I treated my cells with this compound but do not see the expected increase in global H3K4me2 levels by Western blot. What should I check?
Answer: Verifying on-target engagement by observing an increase in H3K4me2 is a critical control experiment. If you are not seeing the expected result, consider the following troubleshooting steps:
-
Compound Activity and Concentration:
-
Confirm that your this compound stock solution is correctly prepared and has not degraded. Use a fresh aliquot if possible.
-
Perform a dose-response experiment to ensure you are using a concentration sufficient to inhibit LSD1 in your cell line.
-
-
Treatment Duration: While this compound is an irreversible inhibitor, the accumulation of histone methylation marks may take time. A 24 to 48-hour treatment period is a good starting point, but this may need optimization for your specific cell line.[15]
-
Western Blot Protocol Optimization:
-
Histone Extraction: Ensure your lysis and extraction protocol is suitable for histones. Acid extraction is a common method for enriching histones.
-
Antibody Quality: Use a well-validated primary antibody specific for H3K4me2.
-
Loading Control: Use an appropriate loading control for histone analysis, such as total Histone H3, to ensure equal loading of histone extracts.[15]
-
Transfer Efficiency: Histones are small proteins (~15 kDa). Ensure your transfer conditions (membrane type, buffer composition, transfer time) are optimized for low molecular weight proteins. A 0.2 µm PVDF membrane is often recommended.[16]
-
dot
Caption: Troubleshooting workflow for Western blot.
Experimental Protocols
General Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[17]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Mix gently and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
General Protocol for Western Blotting for H3K4me2
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control for the desired time. Harvest cells and perform histone extraction (e.g., using an acid extraction method).
-
Protein Quantification: Quantify the protein concentration of the histone extracts using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Denature 5-15 µg of histone extract per lane by boiling in Laemmli sample buffer. Separate the proteins on a 15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF membrane. Confirm transfer efficiency by Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K4me2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 7. Apply a chemiluminescent substrate and visualize the protein bands using a digital imaging system.
-
Re-probing: The membrane can be stripped and re-probed with an antibody for Total Histone H3 as a loading control.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. blog.addgene.org [blog.addgene.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing growth inhibition in non-cancerous cells when using the LSD1 inhibitor, INCB059872.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally available, potent, and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] LSD1 is an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to the regulation of gene expression.[4][5] By inhibiting LSD1, this compound increases H3K4 methylation, which in turn enhances the expression of tumor-suppressor and differentiation-associated genes, leading to an inhibition of cell growth in susceptible cells.[6]
Q2: Why am I observing growth inhibition or toxicity in my non-cancerous control cells?
LSD1 is not only overexpressed in cancer cells but is also essential for the normal function of certain cell types, particularly in the hematopoietic system for processes like granulopoiesis, erythropoiesis, and platelet production.[7] Inhibition of LSD1 can, therefore, disrupt the normal proliferation and differentiation of these non-cancerous cells. The most well-documented dose-limiting toxicity related to LSD1 inhibitors is thrombocytopenia (a reduction in platelets), which stems from the inhibitor's effect on megakaryocyte progenitor cells.[3]
Q3: What are the known off-target effects of this compound?
This compound is described as a highly selective inhibitor of LSD1.[2][3] However, like many small molecule inhibitors, off-target effects can occur, especially at high concentrations. The most common off-targets for LSD1 inhibitors are structurally similar FAD-dependent amine oxidases like LSD2 and Monoamine Oxidase A/B (MAO-A/B).[4] It is crucial to use the lowest effective concentration to minimize these potential off-target effects.
Q4: How does this compound binding to LSD1 lead to growth inhibition?
This compound binds covalently to the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1, leading to its irreversible inactivation.[1] LSD1 is a component of several repressive complexes, including the CoREST complex.[8] Its inhibition leads to a loss of CoREST activity and the activation of genes regulated by transcription factors like GFI1, which are critical for cell differentiation.[3][8] In cancer cells like acute myeloid leukemia (AML), this pushes the cells toward differentiation and away from proliferation.[2][9]
LSD1 Signaling and Inhibition by this compound
To understand the effects of this compound, it is crucial to visualize its role in the LSD1 signaling pathway. LSD1 typically forms a complex with CoREST and HDACs to demethylate H3K4me1/2, leading to the repression of target genes that often include those for cell differentiation.
Caption: Mechanism of this compound action on the LSD1 signaling pathway.
Troubleshooting Guide for Growth Inhibition
This guide addresses common issues encountered when using this compound, particularly unexpected growth inhibition in non-cancerous cell lines.
Issue 1: Significant growth inhibition is observed at the recommended concentration in my non-cancerous control cell line.
-
Q: My non-cancerous cells are dying or not proliferating. Is this expected?
-
A: Some level of growth inhibition can be expected, especially in hematopoietic lineage cells, as LSD1 is crucial for their normal development.[7] However, excessive cell death may indicate that the concentration is too high for your specific cell type. Cell lines exhibit different sensitivities to LSD1 inhibition.
-
-
Q: How can I find the optimal concentration for my specific cell line?
-
A: You must perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific non-cancerous cell line and compare it to your cancer cell line of interest. This will help you identify a therapeutic window where you can achieve the desired effect in cancer cells while minimizing toxicity in control cells. See the Experimental Protocols section for a detailed methodology.
-
Issue 2: I am unsure if the observed phenotype is a result of on-target LSD1 inhibition or an off-target effect.
-
Q: How can I confirm that this compound is engaging its target, LSD1, in my cells?
-
A: The most direct way to confirm on-target activity is to measure the levels of the H3K4me2 mark, which should increase upon LSD1 inhibition.[2][10] This can be easily assessed via Western blot. An increase in H3K4me2 levels after treatment confirms that LSD1's enzymatic activity has been inhibited. See the protocol for Western Blot for Target Engagement .
-
-
Q: My results are inconsistent with published data, or I suspect a cell-line-specific off-target effect. How can I validate this?
-
A: To distinguish on-target from off-target effects, you can use an orthogonal validation approach.[11] Treat your cells with a structurally different LSD1 inhibitor. If the primary phenotype (e.g., differentiation marker induction) is reproduced but the anomalous side effect (e.g., excessive toxicity) is not, this points to an off-target effect specific to this compound's chemical structure.
-
Troubleshooting Workflow
If you encounter unexpected growth inhibition, follow this systematic workflow to diagnose the issue.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological inhibition of LSD1 suppresses growth of hepatocellular carcinoma by inducing GADD45B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: TEAD4-Driven Resistance to INCB059872 in Small Cell Lung Cancer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating TEAD4-driven resistance to the LSD1 inhibitor INCB059872 in small cell lung cancer (SCLC).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is an enzyme that plays a crucial role in gene regulation by removing methyl groups from histones, which can lead to the suppression of gene expression. In some cancers, including certain subtypes of SCLC, aberrant LSD1 activity helps maintain an oncogenic state. This compound works by inhibiting LSD1, which can lead to the reactivation of tumor suppressor genes and induce differentiation of cancer cells.
Q2: What is the role of TEAD4 in small cell lung cancer (SCLC)?
TEAD4 (TEA Domain Transcription Factor 4) is a transcription factor that acts as a downstream effector of the Hippo signaling pathway.[3] It is involved in regulating cell proliferation, survival, and differentiation. In the context of SCLC, TEAD4 has been identified as a key driver of a mesenchymal-like transcriptional state. This is significant because the differentiation state of SCLC cells—neuroendocrine versus mesenchymal-like—is linked to their sensitivity to certain drugs.[1]
Q3: How does TEAD4 mediate resistance to this compound in SCLC?
Research indicates that both intrinsic and acquired resistance to LSD1 inhibitors like this compound in SCLC are associated with a TEAD4-driven transcriptional program.[1] SCLC cell lines with a neuroendocrine phenotype are generally sensitive to LSD1 inhibitors. In contrast, cell lines with a mesenchymal-like phenotype, which is driven by TEAD4, are intrinsically resistant.[1] Furthermore, sensitive SCLC cells can acquire resistance to this compound by transitioning to this TEAD4-driven mesenchymal-like state.
Q4: What are the expected IC50 values for this compound in sensitive versus resistant SCLC cell lines?
The half-maximal inhibitory concentration (IC50) of this compound is expected to be significantly lower in neuroendocrine (sensitive) SCLC cell lines compared to mesenchymal-like (resistant) cell lines. While a comprehensive panel is still under investigation in the literature, available data suggests that sensitive SCLC cell lines can have EC50 values ranging from 47 to 377 nM for this compound.[2] In contrast, resistant lines would be expected to have much higher IC50 values.
Troubleshooting Guides
Problem 1: Difficulty Confirming this compound Resistance in SCLC Cell Lines
Possible Cause 1: Inconsistent Cell Viability Assay Results
-
Solution: Ensure that your cell viability assay protocol is optimized and consistently followed. For SCLC cells, which can grow in suspension or as loosely attached aggregates, it is crucial to achieve a single-cell suspension before seeding to ensure even cell distribution. Use a reliable assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of cell viability.
Possible Cause 2: SCLC Cell Line Phenotype is Not as Expected
-
Solution: The neuroendocrine or mesenchymal-like state of SCLC cell lines can sometimes drift in culture. It is essential to periodically verify the phenotype of your cell lines. This can be done by examining the expression of key marker proteins via Western blot. For a neuroendocrine phenotype, check for markers like ASCL1 and NEUROD1. For a mesenchymal-like phenotype, assess markers such as Vimentin and ZEB1, along with TEAD4.
Problem 2: Inconsistent Western Blot Results for TEAD4 and Phenotypic Markers
Possible Cause 1: Weak or No Signal for TEAD4
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Solution: Optimize your Western blot protocol. Ensure complete cell lysis to release nuclear proteins like TEAD4. Use a lysis buffer containing protease and phosphatase inhibitors. Confirm that your primary antibody for TEAD4 is validated for Western blotting and is used at the recommended dilution. Consider using a positive control, such as a cell line known to express high levels of TEAD4.
Possible Cause 2: High Background on the Western Blot
-
Solution: High background can obscure your bands of interest. Ensure that your blocking step is sufficient (e.g., 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA in TBST). Optimize the concentrations of your primary and secondary antibodies. Ensure thorough washing steps between antibody incubations.
Problem 3: Difficulty in Generating this compound-Resistant SCLC Cell Lines
Possible Cause 1: Drug Concentration is Too High or Too Low
-
Solution: When generating resistant cell lines, it is crucial to use a stepwise increase in the drug concentration. Start with a concentration around the IC20 (the concentration that inhibits 20% of cell growth) of the parental cell line. Allow the cells to recover and repopulate before gradually increasing the concentration of this compound. This process can take several months.
Possible Cause 2: Resistant Clones Are Not Being Selected Effectively
-
Solution: SCLC cells grow in clusters, which can make it challenging to isolate single resistant clones. After a population of resistant cells has been established, you can use techniques like limiting dilution to isolate single clones for further characterization.
Data Presentation
Table 1: Representative IC50 Values of this compound in SCLC Cell Lines
| Cell Line | SCLC Subtype | Reported EC50 (nM) for this compound | Reference |
| NCI-H526 | Neuroendocrine | 47 - 377 | [2] |
| NCI-H1417 | Neuroendocrine | 47 - 377 | [2] |
Note: This table provides a general range of effective concentrations. Specific IC50 values can vary between experiments and laboratories. It is recommended to determine the IC50 in your own experimental setup.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding:
-
Harvest SCLC cells and ensure a single-cell suspension.
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add 10 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to calculate the percentage of cell viability.
-
Plot the percentage of viability against the log of the drug concentration to determine the IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis
-
Protein Extraction:
-
Treat SCLC cells with this compound as required.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-TEAD4, anti-YAP, anti-Vimentin, anti-ASCL1, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to the loading control (e.g., β-actin).
-
Visualizations
Caption: Signaling pathway of TEAD4-driven resistance to this compound in SCLC.
Caption: Experimental workflow for investigating this compound resistance in SCLC.
References
- 1. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of the LSD1 inhibitor INCB059872
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the LSD1 inhibitor, INCB059872.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby regulating gene expression. By inhibiting LSD1, this compound is designed to alter gene expression in cancer cells, leading to differentiation and reduced proliferation, particularly in hematological malignancies like acute myeloid leukemia (AML).[2][4]
Q2: What are the known or potential off-targets of this compound and other LSD1 inhibitors?
The most common off-targets for LSD1 inhibitors are other FAD-dependent amine oxidases due to structural similarities in the enzyme active site. These include:
-
LSD2 (KDM1B): The closest homolog to LSD1. However, studies have shown that this compound does not significantly inhibit LSD2.
-
Monoamine Oxidases (MAO-A and MAO-B): These enzymes are involved in neurotransmitter metabolism. Some less selective LSD1 inhibitors, particularly early-generation compounds like tranylcypromine (the parent compound for many LSD1 inhibitors), have shown activity against MAOs.
While this compound is described as "selective," it is crucial to consider the potential for off-target effects, especially at higher concentrations.[4]
Q3: I am observing a phenotype that doesn't align with known LSD1 inhibition (e.g., unexpected toxicity, altered cell morphology). How can I determine if this is an off-target effect?
A systematic approach is recommended to investigate unexpected phenotypes:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with LSD1 in your cellular model at the concentration used. A Western blot to detect an increase in global H3K4me2 levels is a standard method.
-
Perform a Dose-Response Experiment: Determine if the unexpected phenotype is dose-dependent. Off-target effects often manifest at higher concentrations than on-target effects.
-
Use a Structurally Unrelated LSD1 Inhibitor: If possible, treat your cells with a different class of LSD1 inhibitor. If the on-target effects are recapitulated but the anomalous phenotype is not, this strongly suggests an off-target effect specific to this compound.
-
Rescue Experiment: If your experimental system allows, perform a rescue experiment by overexpressing a version of LSD1 that is resistant to this compound.
-
Global Profiling: Techniques like RNA-sequencing or proteomics can provide an unbiased view of cellular changes and may reveal pathway perturbations unrelated to known LSD1 functions.
Q4: What is the recommended concentration range for this compound to maintain selectivity?
To minimize the risk of off-target effects, it is crucial to use the lowest concentration of this compound that produces the desired biological effect. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay. Cellular EC50 values for this compound in sensitive small cell lung cancer cell lines have been reported to be in the range of 47 to 377 nM.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and a Reference LSD1 Inhibitor
| Compound | Target | IC50 | Reference(s) |
| This compound | LSD1 | Potent (specific IC50 not publicly available) | [2][3] |
| LSD2 | > 100 µM | ||
| MAO-A | Not publicly available | ||
| MAO-B | Not publicly available | ||
| Tranylcypromine (TCP) | LSD1 | ~20 µM | [4] |
| MAO-A | 2.84 µM | ||
| MAO-B | 0.73 µM |
Note: IC50 values can vary depending on the specific assay conditions.
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: On-target vs. potential off-target pathways of this compound.
Experimental Protocols
Protocol 1: Western Blot for Histone H3K4 Dimethylation (H3K4me2)
Objective: To confirm on-target engagement of this compound by assessing the accumulation of the LSD1 substrate, H3K4me2.
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat cells with a dose range of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for histone content, the membrane can be stripped and re-probed with an antibody against total Histone H3.
-
Data Analysis: Quantify band intensities and normalize the H3K4me2 signal to the total H3 signal.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to LSD1 in a cellular context by measuring changes in the thermal stability of the LSD1 protein.
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
PBS
-
PCR tubes
-
Thermocycler
-
Reagents for cell lysis (e.g., freeze-thaw cycles)
-
Western blot or ELISA reagents for LSD1 detection
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
Heating: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) in a thermocycler, followed by a cooling step.
-
Lysis and Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Detection: Collect the supernatant containing the soluble proteins and quantify the amount of LSD1 using a specific antibody via Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble LSD1 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated sample compared to the vehicle control indicates target engagement.
Protocol 3: In Vitro MAO-A/B Inhibition Assay (Kynuramine Assay)
Objective: To determine if this compound inhibits the enzymatic activity of MAO-A or MAO-B in vitro.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
This compound
-
Reference MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer)
-
NaOH
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and reference inhibitors in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In a microplate, add the diluted this compound or reference inhibitor to the appropriate wells. Add the MAO-A or MAO-B enzyme to the wells and pre-incubate for a specified time at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding the kynuramine substrate to all wells.
-
Reaction Termination and Signal Detection: After a defined incubation period at 37°C, stop the reaction by adding NaOH. The product of the reaction, 4-hydroxyquinoline, is fluorescent. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 310 nm, Em: 400 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for MAO-A and MAO-B.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating In Vivo Studies with INCB059872
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on addressing solubility challenges associated with the LSD1 inhibitor INCB059872 for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration for in vivo studies?
A1: this compound is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in various cancers.[1][2][3] For in vivo studies, achieving adequate solubility is crucial for ensuring accurate dosing, maximizing bioavailability, and obtaining reliable experimental outcomes. Poor solubility can lead to precipitation of the compound, causing inaccurate dosing and potentially adverse effects.
Q2: What are the general strategies for improving the solubility of poorly soluble compounds like this compound?
A2: Several techniques can be employed to enhance the solubility of hydrophobic compounds for in vivo administration. These include:
-
Co-solvents: Using a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent (e.g., DMSO, PEG300).
-
Surfactants: Incorporating non-ionic surfactants (e.g., Tween-80, Cremophor EL) to increase solubility.
-
Cyclodextrins: Utilizing encapsulating agents like sulfobutylether-β-cyclodextrin (SBE-β-CD) to improve aqueous solubility.
-
pH adjustment: Modifying the pH of the formulation to ionize the compound, thereby increasing its solubility.
-
Particle size reduction: Decreasing the particle size through micronization or nanosizing to increase the surface area for dissolution.[4][5][6][7]
Q3: Is there a recommended formulation for in vivo administration of this compound?
A3: A commonly used formulation for oral administration of this compound in preclinical models involves a multi-component vehicle. One such vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline.[1] Another successful approach utilizes an aqueous solution of 20% SBE-β-CD.[1] The choice of formulation can depend on the required dose, the animal model, and the specific experimental protocol.
Troubleshooting Guide: Formulation Issues
Issue 1: The compound precipitates out of solution upon addition of the aqueous component (e.g., saline or PBS).
-
Possible Cause: The concentration of the organic co-solvent (e.g., DMSO) may be too high, causing the compound to crash out when the polarity of the solvent system is changed.
-
Troubleshooting Steps:
-
Optimize the co-solvent concentration: Start with a lower concentration of the stock solution in DMSO.
-
Alter the order of addition: Try adding the components in a different sequence. For instance, pre-mixing the co-solvent and surfactant before adding the aqueous phase can sometimes prevent precipitation.
-
Utilize a different solubilization system: If co-solvents and surfactants are not effective, consider using a cyclodextrin-based formulation.
-
Issue 2: The final formulation is cloudy or contains visible particles.
-
Possible Cause: The compound has not fully dissolved in the vehicle.
-
Troubleshooting Steps:
-
Apply gentle heating: Warming the solution slightly (e.g., to 37°C) can aid in dissolution.
-
Use sonication: A brief sonication in a water bath can help to break up aggregates and facilitate dissolution.
-
Filter the final solution: For parenteral administration, it is critical to filter the final formulation through a 0.22 µm sterile filter to remove any undissolved particles.
-
Quantitative Data Summary
The following table provides an example of formulation components that have been used for in vivo studies with this compound. Note that the exact solubility limits of this compound in these specific vehicles are not widely published, but these formulations have been successfully used to achieve desired concentrations for preclinical experiments.
| Formulation Component | Purpose | Typical Concentration Range | Example Formulation for a 5 mg/mL solution[1] |
| This compound | Active Pharmaceutical Ingredient | 1-10 mg/kg (dose) | 5 mg/mL |
| DMSO | Co-solvent | 5-10% (v/v) | 10% |
| PEG300 | Co-solvent/Vehicle | 30-60% (v/v) | 40% |
| Tween-80 | Surfactant | 1-5% (v/v) | 5% |
| Saline | Aqueous Vehicle | q.s. to 100% | 45% |
| 20% SBE-β-CD in Saline | Solubilizing Agent/Vehicle | 10-40% (w/v) | - |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation using a Co-solvent System
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO to create a stock solution (e.g., 50 mg/mL).
-
In a separate tube, add the required volume of PEG300.
-
To the PEG300, add the appropriate volume of the this compound stock solution in DMSO and mix thoroughly.
-
Add the required volume of Tween-80 to the mixture and vortex until a clear solution is formed.
-
Finally, add saline to the desired final volume and mix until the solution is homogeneous.
-
If necessary, warm the solution slightly or sonicate to ensure complete dissolution.
Protocol 2: Preparation of this compound Formulation using a Cyclodextrin-based System
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. This may require gentle heating to fully dissolve the SBE-β-CD.
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a small amount of DMSO to create a concentrated stock solution.
-
Slowly add the this compound stock solution to the 20% SBE-β-CD solution while vortexing.
-
Continue to mix until the this compound is fully dissolved and the solution is clear.
Visualizations
Caption: Workflow for preparing an this compound formulation.
Caption: Simplified signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Gene Expression Changes with INCB059872
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using INCB059872. Our goal is to help you interpret unexpected changes in gene expression and navigate potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3][4] As a key component of the CoREST repressor complex, LSD1's demethylation of H3K4 is primarily associated with transcriptional repression.[3][5][6] By inhibiting LSD1, this compound is expected to increase H3K4 methylation at specific gene loci, leading to the de-repression and increased expression of target genes.
Q2: What are the expected gene expression changes following this compound treatment?
Treatment with this compound is expected to induce changes in gene expression consistent with the derepression of LSD1 target genes. In the context of myeloid leukemia, this typically involves the upregulation of genes associated with myeloid differentiation.[7] A primary mechanism is the activation of GFI1 and GFI1B-regulated genes.[1][8]
Q3: Are there any known off-target effects of this compound?
While this compound is a selective LSD1 inhibitor, the class of irreversible LSD1 inhibitors can potentially interact with other FAD-dependent amine oxidases, such as Monoamine Oxidase A and B (MAO-A and MAO-B), particularly at higher concentrations.[3][9] If you observe phenotypes inconsistent with LSD1 inhibition, it is advisable to consider dose-response experiments and the use of structurally unrelated LSD1 inhibitors to investigate potential off-target effects.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: I'm not observing the expected global increase in H3K4 methylation after treatment.
-
Possible Cause: Studies have shown that despite being a potent LSD1 inhibitor, this compound may only induce subtle changes in global H3K4 mono- and di-methylation levels in some cell lines.[5][7] The primary transcriptional changes may be linked to a loss of CoREST activity and subsequent effects on other histone marks.[1][10]
-
Troubleshooting Steps:
-
Confirm Target Engagement: Instead of relying solely on global H3K4 methylation, perform ChIP-seq for H3K27ac, as increases in this mark at specific loci have been observed following this compound treatment.[8]
-
Analyze Nascent Transcripts: Employ techniques like PRO-seq to measure immediate changes in nascent transcription, which can provide a more direct assessment of the inhibitor's effect on gene expression regulation.[1][7]
-
Dose-Response and Time-Course: Ensure you have performed a thorough dose-response and time-course experiment to identify the optimal concentration and incubation time for observing the desired effects in your specific cell model.
-
Issue 2: My RNA-seq data shows upregulation of genes not previously associated with LSD1 inhibition.
-
Possible Cause: This could be due to indirect effects of LSD1 inhibition, cell-type-specific responses, or potential off-target effects. The inhibition of LSD1 can lead to complex downstream signaling events. For instance, in some contexts, resistance to LSD1 inhibitors has been associated with the emergence of a TEAD4-driven transcriptional state.[11]
-
Troubleshooting Steps:
-
Pathway Analysis: Utilize bioinformatics tools to perform pathway analysis on your differentially expressed genes. This can help identify any enriched biological pathways that may be indirectly affected by this compound.
-
Validate with an Alternative Inhibitor: Use a structurally different LSD1 inhibitor to see if the unexpected gene expression changes are recapitulated. If not, this may point to off-target effects of this compound.[9]
-
Literature Review: Conduct a thorough literature search for the unexpected genes in the context of your specific cell type and related signaling pathways.
-
Issue 3: I'm observing a decrease in cell viability, but it's not as pronounced as with other cytotoxic agents.
-
Possible Cause: The mechanism of action for LSD1 inhibitors like this compound is often cytostatic rather than cytotoxic.[6] It primarily works by inhibiting the differentiation block in cancer cells, leading to growth arrest rather than immediate cell death.[6]
-
Troubleshooting Steps:
-
Assess Differentiation Markers: In addition to viability assays, measure the expression of cell differentiation markers (e.g., CD11b, CD86) to confirm the on-target biological effect of the inhibitor.[4]
-
Prolonged Time-Course: Extend the duration of your experiment to observe the full effects of the induced differentiation and growth arrest.
-
Colony Formation Assays: Perform colony formation assays to assess the long-term impact on cell proliferation and self-renewal capacity.
-
Data Presentation
Table 1: Summary of Expected and Unexpected Gene Expression Changes with this compound
| Category | Observation | Associated Genes/Pathways | Reference |
| Expected | Upregulation of myeloid differentiation genes | GFI1, GFI1B, CSF1R, CD86 | [5][7] |
| Unexpected | Subtle changes in global H3K4me1/2 | - | [5][7] |
| Unexpected | Significant increase in H3K27ac at specific loci | GFI1/1B consensus DNA binding motifs | [8] |
| Unexpected | Accumulation of megakaryocyte early progenitor cells with stem cell hallmarks (in vivo) | - | [1][8] |
| Unexpected | Emergence of a TEAD4-driven mesenchymal-like transcriptional state (in resistant SCLC cells) | TEAD4 | [11] |
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Lines: THP-1 and MV-4-11 are commonly used myeloid leukemia cell lines.[8]
-
Culture Conditions: Culture THP-1 cells in RPMI medium supplemented with 10% FetalPlex and 50 µM 2-mercaptoethanol. Culture MV-4-11 cells in IMDM with 10% FetalPlex.[8]
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. For experiments, dilute to the desired final concentration in the culture medium. A common concentration used in studies is 25 nM.[2]
2. RNA Extraction and Sequencing (RNA-seq)
-
RNA Isolation: After the desired treatment period, harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
Library Preparation: Prepare sequencing libraries from the isolated RNA using a standard protocol, such as the TruSeq RNA Library Prep Kit (Illumina).
-
Sequencing: Perform sequencing on an appropriate platform (e.g., Illumina NovaSeq).
-
Data Analysis: Align reads to the reference genome and perform differential gene expression analysis using established bioinformatics pipelines (e.g., DESeq2, edgeR).
3. Chromatin Immunoprecipitation (ChIP-seq)
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate fragments of a suitable size for immunoprecipitation.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone mark of interest (e.g., H3K4me2, H3K27ac).
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform sequencing.
-
Data Analysis: Align reads to the reference genome and use peak calling algorithms (e.g., MACS2) to identify regions of enrichment.
Visualizations
Caption: Mechanism of this compound leading to gene expression.
References
- 1. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 11. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to LSD1 Inhibitors: INCB059872 vs. GSK2879552 in Acute Myeloid Leukemia (AML) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent lysine-specific demethylase 1 (LSD1) inhibitors, INCB059872 and GSK2879552, in the context of Acute Myeloid Leukemia (AML). Both compounds are irreversible inhibitors of LSD1, a key epigenetic regulator implicated in the pathogenesis of AML. Their mechanism of action centers on inducing the differentiation of leukemic blasts, thereby offering a promising therapeutic strategy. This document summarizes their performance based on available preclinical data, details experimental methodologies, and visualizes the underlying biological pathways.
Mechanism of Action: Targeting the LSD1-CoREST Complex
This compound and GSK2879552 share a common mechanism of action by irreversibly inhibiting LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme.[1][2][3] LSD1 is a critical component of the CoREST transcriptional repressor complex, which also includes histone deacetylases (HDACs).[4] In AML, LSD1 is often overexpressed and plays a crucial role in maintaining a stem cell-like state and blocking myeloid differentiation.[5]
The primary downstream effect of LSD1 inhibition by these compounds is the disruption of the interaction between LSD1 and the transcription factors GFI1 (Growth Factor Independent 1) and GFI1B.[4][6] GFI1 and GFI1B are transcriptional repressors that are essential for hematopoietic differentiation. By inhibiting LSD1, this compound and GSK2879552 prevent the GFI1/1B-mediated repression of genes involved in myeloid differentiation.[4] This leads to the upregulation of myeloid-associated transcription factors and cell surface markers, ultimately driving the differentiation of AML blasts into more mature myeloid cells.[1][7]
In Vitro Performance in AML Cell Lines
Both this compound and GSK2879552 have demonstrated potent anti-proliferative and differentiation-inducing effects across a range of AML cell lines.
Anti-Proliferative Activity
GSK2879552 has been shown to inhibit the proliferation of a majority of AML cell lines tested.[3] While specific IC50 values for this compound are less frequently reported in publicly available literature, studies indicate it effectively inhibits cellular proliferation in various AML cell lines.[8]
| Cell Line | GSK2879552 IC50/EC50 (nM) | Reference |
| MOLM-13 | EC50 = 1.9 (BrdU assay, 6 days) | [1] |
| THP-1 | EC50 = 23 (CD11b expression, 1 day) | [1] |
| MV4-11 | IC50 = 1.17 µM | [9] |
| OCI-AML3 | - | |
| SKM-1 | - | |
| Average (20 cell lines) | EC50 = 137 (10-day proliferation) | [1] |
Table 1: Anti-proliferative activity of GSK2879552 in AML cell lines.
Induction of Myeloid Differentiation
A hallmark of both this compound and GSK2879552 is their ability to induce myeloid differentiation, often measured by the increased expression of cell surface markers such as CD11b and CD86.
| Differentiation Marker | This compound | GSK2879552 |
| CD11b Induction | Reported to induce CD11b.[8] | Induced in 10 of 16 AML cell lines tested.[1] |
| CD86 Induction | Reported to induce CD86.[8] | Induced in 13 of 16 AML cell lines tested.[1] |
Table 2: Induction of myeloid differentiation markers by this compound and GSK2879552.
In Vivo Efficacy in AML Models
Preclinical in vivo studies using mouse models of AML have demonstrated the therapeutic potential of both this compound and GSK2879552.
Oral administration of This compound has been shown to significantly inhibit tumor growth in human AML xenograft models and prolong the median survival of mice in the MLL-AF9 disseminated leukemia model.[8] Treatment with this compound also led to the differentiation of murine blast cells, a reduction in blast colonies, and normalization of hematological parameters.[8]
Similarly, GSK2879552 treatment in a mouse model transplanted with MLL-AF9 expressing AML cells resulted in a significant decrease in leukemic cells in the bone marrow and prolonged overall survival.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and GSK2879552.
Cell Proliferation Assay (General Protocol)
This protocol is based on the use of a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of viable cells.
-
Cell Seeding: AML cell lines are seeded into 96-well plates at a density that allows for logarithmic growth throughout the experiment.
-
Compound Treatment: Cells are treated with a serial dilution of the LSD1 inhibitor (this compound or GSK2879552) or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 6 or 10 days) at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: After incubation, a cell viability reagent (e.g., CellTiter-Glo®) is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP, which reflects the number of viable cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 or EC50 values are calculated using a non-linear regression model.[10]
Flow Cytometry for Differentiation Markers
This protocol outlines the steps to measure the expression of myeloid differentiation markers, such as CD11b and CD86, on the surface of AML cells following treatment with an LSD1 inhibitor.
-
Cell Treatment: AML cells are treated with the desired concentration of this compound, GSK2879552, or a vehicle control for a specified time (e.g., 24-72 hours).
-
Cell Staining: After treatment, cells are harvested, washed, and stained with fluorescently labeled antibodies specific for myeloid differentiation markers (e.g., FITC-conjugated anti-CD11b and PE-conjugated anti-CD86).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of cells expressing the differentiation markers.
-
Data Analysis: The percentage of positive cells in the treated samples is compared to the vehicle control to assess the induction of differentiation.
Conclusion
Both this compound and GSK2879552 are potent, irreversible LSD1 inhibitors that have demonstrated significant preclinical activity in AML models. They effectively induce myeloid differentiation and inhibit the proliferation of AML cells both in vitro and in vivo. While GSK2879552 has a more extensively published record of quantitative in vitro potency across a wide range of AML cell lines, this compound has also shown robust efficacy in various preclinical settings. The choice between these inhibitors for further research and development may depend on specific experimental contexts, such as the AML subtype being investigated and the desired pharmacokinetic properties. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers designing and interpreting studies with these promising therapeutic agents.
References
- 1. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of LSD1 triggers myeloid differentiation by targeting GSE1 oncogenic functions in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]
- 5. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. | BioWorld [bioworld.com]
- 9. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of INCB059872 and ORY-1001 for the Treatment of Small Cell Lung Cancer (SCLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two investigational lysine-specific demethylase 1 (LSD1) inhibitors, INCB059872 and ORY-1001 (iadademstat), for the treatment of small cell lung cancer (SCLC). Both agents target the epigenetic regulator LSD1, a key enzyme implicated in the pathogenesis of SCLC, yet they exhibit distinct preclinical and clinical profiles.
Mechanism of Action: Targeting the Epigenetic Landscape of SCLC
Both this compound and ORY-1001 are potent and selective irreversible inhibitors of LSD1, an enzyme that plays a crucial role in gene expression regulation by removing methyl groups from histone H3 at lysine 4 and 9 (H3K4 and H3K9).[1][2] By inhibiting LSD1, these drugs aim to reprogram the aberrant epigenetic landscape of SCLC cells, leading to anti-tumor effects.
This compound achieves its inhibitory activity through the formation of covalent FAD-adducts.[1][3] This leads to an increase in the expression of tumor-suppressor genes.[2] In preclinical SCLC models, treatment with this compound has been shown to induce the expression of genes such as FEZ1 and UMODL1, which are part of a gene signature predictive of responsiveness to LSD1 inhibition.[1][3] Furthermore, it significantly reduces serum levels of the neuroendocrine marker pro-gastrin-releasing peptide (pro-GRP).[1][3]
ORY-1001 (iadademstat) also acts as a covalent and highly selective inhibitor of LSD1. Its mechanism in SCLC involves the reactivation of the NOTCH signaling pathway, a known tumor suppressor pathway in this cancer type.[4][5][6] By binding to the NOTCH1 locus and suppressing its expression, LSD1 inhibition by ORY-1001 leads to the upregulation of NOTCH1.[4][6] This, in turn, suppresses the key neuroendocrine transcription factor ASCL1, a master regulator of SCLC tumorigenesis, leading to the repression of the neuroendocrine phenotype and tumor growth.[4][5][6]
Preclinical Efficacy: A Head-to-Head Look at the Data
Direct comparative preclinical studies are limited; however, independent investigations provide valuable insights into the anti-tumor activity of each compound in SCLC models.
| Parameter | This compound | ORY-1001 (iadademstat) |
| In Vitro Potency (EC50) | 47 to 377 nM in a panel of SCLC cell lines[1][3] | Data not explicitly reported in SCLC cell lines in the provided search results. |
| In Vivo Xenograft Models | Inhibited tumor growth in NCI-H526 and NCI-H1417 human SCLC xenograft models[1][3] | Demonstrated complete and durable tumor regression in a chemoresistant patient-derived xenograft (PDX) model[4][6] |
| Biomarkers of Response | Induction of FEZ1 and UMODL1 gene expression; reduction of serum pro-GRP[1][3] | Activation of the NOTCH pathway; suppression of ASCL1 expression[4][5][6] |
Clinical Development and Efficacy in SCLC
The clinical development pathways for this compound and ORY-1001 in SCLC are at different stages, reflecting the available clinical data.
This compound: As of the latest available information, the efficacy of this compound in combination with standard-of-care therapies for SCLC is under evaluation in preclinical models.[1] There are no publicly available clinical trial results for this compound specifically in SCLC patients.
ORY-1001 (iadademstat): ORY-1001 has been investigated in clinical trials for SCLC, providing initial evidence of its activity and safety profile in patients.
CLEPSIDRA: A Phase IIa Trial in Second-Line SCLC
The CLEPSIDRA trial was a Phase IIa study evaluating ORY-1001 in combination with platinum-etoposide chemotherapy in patients with relapsed, extensive-stage SCLC.
| Parameter | CLEPSIDRA Trial Results (ORY-1001 + Platinum-Etoposide) |
| Number of Evaluable Patients | 10 |
| Objective Response Rate (ORR) | 40% (4 partial remissions) |
| Mean Duration of Response | 4.5 months |
| Key Observation | The combination therapy resulted in high hematological toxicity, suggesting it may not be a suitable regimen for second-line SCLC patients. One patient who responded well continued on ORY-1001 monotherapy for 15 additional cycles with good tolerability and sustained tumor reduction. |
NCT06287775: A Phase I/II Trial in First-Line SCLC
A new Phase I/II clinical trial (NCT06287775) sponsored by the National Cancer Institute (NCI) has been initiated to evaluate ORY-1001 in combination with immune checkpoint inhibitors (atezolizumab or durvalumab) as maintenance therapy for patients with extensive-stage SCLC who have completed initial chemoimmunotherapy.[7]
| Parameter | NCT06287775 Trial Design |
| Phase | Phase I/II[7] |
| Patient Population | First-line extensive-stage SCLC patients who have responded to or have stable disease after platinum-etoposide chemotherapy plus atezolizumab or durvalumab[8] |
| Intervention | Iadademstat in combination with atezolizumab or durvalumab[7][8] |
| Primary Objective (Phase II) | To compare progression-free survival (PFS) between the combination therapy and immune checkpoint inhibitor maintenance alone[7] |
| Secondary Objectives | To assess the safety, objective response rate (ORR), and overall survival (OS)[7] |
Experimental Protocols
In Vitro SCLC Cell Line Proliferation Assay (for this compound)
The anti-proliferative effect of this compound on a panel of human SCLC cell lines was assessed. While the specific protocol is not detailed in the provided abstracts, a typical protocol would involve:
-
Cell Culture: SCLC cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal effective concentration (EC50) values are calculated from the dose-response curves.
Human SCLC Xenograft Models (for this compound)
The in vivo efficacy of this compound was evaluated in human SCLC xenograft models (NCI-H526 and NCI-H1417). A general protocol for such a study includes:
-
Tumor Implantation: Human SCLC cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
Drug Administration: this compound is administered orally on a specified dosing schedule (e.g., once daily or alternative days).[1][3]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the tumor volumes of the treated and control groups.
CLEPSIDRA Phase IIa Clinical Trial (for ORY-1001)
The CLEPSIDRA trial was a single-arm, open-label study.
-
Patient Selection: Patients with relapsed, extensive-stage SCLC who were candidates for re-challenge with platinum-etoposide were enrolled. The study also utilized proprietary biomarkers for patient selection.
-
Treatment Regimen: Patients received ORY-1001 in combination with standard-of-care platinum-etoposide chemotherapy.
-
Assessments: The primary endpoints were safety and tolerability. Efficacy endpoints included objective response rate, duration of response, time to response, and overall survival.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in SCLC.
Caption: Signaling pathway of ORY-1001 in SCLC.
Caption: Generalized workflow for SCLC clinical trials.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibition makes a NOTCH in SCLC | Fred Hutchinson Cancer Center [fredhutch.org]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Oryzon wins FDA approval to begin SCLC treatment trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Validating INCB059872 On-Target Activity: A Comparative Guide to Cellular Thermal Shift Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target activity of INCB059872, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). A primary focus is placed on the Cellular Thermal Shift Assay (CETSA), a powerful technique for confirming direct target engagement in a cellular context. This document offers supporting experimental data from related compounds, detailed protocols, and visual diagrams to facilitate a deeper understanding of the experimental workflows and underlying biological pathways.
Introduction to this compound and Target Engagement
This compound is a selective, orally bioavailable, and irreversible inhibitor of LSD1, an enzyme that plays a critical role in tumorigenesis by altering histone methylation patterns.[1][2] Specifically, LSD1 demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression of tumor suppressor genes.[2] By inhibiting LSD1, this compound aims to restore the expression of these silenced genes, thereby impeding cancer cell growth and promoting differentiation.[1]
Validating that a compound like this compound directly interacts with its intended target, LSD1, within the complex milieu of a cell is a crucial step in drug development. Target engagement assays provide this critical evidence, helping to distinguish on-target effects from potential off-target activities.
Comparison of Target Engagement Methodologies
While various methods exist to measure the interaction between a compound and its target, they can be broadly categorized into biochemical and cellular assays.
Biochemical assays , performed with purified proteins, are valuable for determining direct binding affinity and enzyme kinetics. Common biochemical assays for LSD1 inhibitors include:
-
Peroxidase-Coupled Assay: This method measures the hydrogen peroxide produced during the LSD1-mediated demethylation reaction.
-
Homogeneous Time-Resolved Fluorescence (HTRF): This antibody-based assay uses fluorescence resonance energy transfer (FRET) to detect the demethylated histone substrate.[3]
Cellular assays are conducted in a more physiologically relevant environment, providing insights into a compound's ability to reach and interact with its target within intact cells. Key cellular assays for validating LSD1 inhibitor target engagement include:
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding.[4] A shift in the melting temperature of LSD1 in the presence of this compound provides direct evidence of target engagement.
-
Western Blotting for Histone Marks: This method assesses the downstream consequences of LSD1 inhibition by measuring the levels of specific histone methylation marks, such as H3K4me2.
-
Cell Viability and Proliferation Assays: These assays measure the functional outcome of target engagement by assessing the inhibitor's impact on cancer cell growth.
-
Reporter Gene Assays: These assays quantify the transcriptional activity of genes regulated by LSD1.
Quantitative Comparison of LSD1 Inhibitors
The following tables summarize the in vitro and cellular potencies of several LSD1 inhibitors, providing a comparative context for the expected activity of this compound.
Table 1: In Vitro and Cellular Potency of LSD1 Inhibitors [3][5]
| Compound | Type | Target | IC50 (in vitro) | Cellular Potency (EC50) | Cell Line |
| This compound | Covalent | LSD1 | - | - | - |
| Iadademstat (ORY-1001) | Covalent | LSD1 | <20 nM | <1 nM (differentiation) | AML cells |
| Seclidemstat (SP-2577) | Non-covalent | LSD1 | 13 nM (Ki = 31 nM) | 13 nM - 2.8 µM (proliferation) | Various sarcoma and ovarian cancer cell lines |
Note: Specific IC50 and EC50 values for this compound are not publicly available in the provided search results.
Table 2: Representative Cellular Thermal Shift Assay (CETSA) Data for an LSD1 Inhibitor
| Temperature (°C) | Vehicle (DMSO) - Soluble LSD1 (%) | LSD1 Inhibitor (10 µM) - Soluble LSD1 (%) |
| 45 | 100 | 100 |
| 50 | 95 | 100 |
| 55 | 70 | 98 |
| 60 | 40 | 85 |
| 65 | 15 | 60 |
| 70 | 5 | 25 |
This table presents hypothetical but representative data illustrating the stabilization of LSD1 in the presence of an inhibitor, as would be observed in a CETSA experiment.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches for validating target engagement, the following diagrams have been generated using the Graphviz DOT language.
Caption: LSD1 Signaling Pathway and Inhibition by this compound.
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) using Western Blot
This protocol is adapted from standard methods and can be optimized for validating this compound target engagement with LSD1.[4][6]
1. Cell Culture and Treatment:
- Culture a human cancer cell line known to express LSD1 (e.g., a myeloid leukemia cell line) to 70-80% confluency.
- Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.
2. Cell Harvesting and Heat Treatment:
- Harvest the cells by scraping or trypsinization and wash with ice-cold PBS.
- Resuspend the cell pellet in PBS containing protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by immediate cooling on ice. Include a non-heated control.
3. Cell Lysis and Protein Extraction:
- Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath) or by adding a suitable lysis buffer.
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
4. Protein Quantification and Western Blotting:
- Carefully collect the supernatant containing the soluble protein fraction.
- Determine the protein concentration of each sample using a BCA assay.
- Normalize the protein concentrations across all samples.
- Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Load equal amounts of protein per lane on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane and then incubate with a primary antibody specific for LSD1. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
5. Data Analysis:
- Quantify the band intensities for LSD1 and the loading control for each temperature point.
- Normalize the LSD1 band intensity to the corresponding loading control.
- Plot the normalized soluble LSD1 fraction against the temperature to generate a melting curve for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and therefore, target engagement.
Alternative Method: HTRF Assay for LSD1 Activity
This biochemical assay provides a quantitative measure of LSD1 inhibition.[3]
1. Reagents and Plate Preparation:
- Prepare serial dilutions of this compound.
- In a microplate, add the LSD1 enzyme to wells containing the inhibitor dilutions.
2. Reaction Initiation and Incubation:
- Initiate the demethylation reaction by adding the biotinylated H3K4me2 peptide substrate.
- Incubate the plate to allow the enzymatic reaction to proceed.
3. Detection:
- Add the detection reagents: Europium cryptate-labeled anti-H3K4me1/0 antibody and XL665-conjugated streptavidin.
- Incubate to allow for binding.
4. Data Acquisition and Analysis:
- Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
- Calculate the HTRF ratio and determine the percent inhibition for each inhibitor concentration.
- Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Conclusion
Validating the on-target activity of this compound is essential for its development as a therapeutic agent. The Cellular Thermal Shift Assay provides a robust and direct method for confirming target engagement with LSD1 in a physiologically relevant setting. By comparing the results from CETSA with data from biochemical and other cellular assays, researchers can build a comprehensive understanding of the compound's mechanism of action and confidently advance its preclinical and clinical evaluation.
References
- 1. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Overcoming Venetoclax Resistance in AML: A Comparative Guide to Combination Therapies Featuring INCB059872
For Researchers, Scientists, and Drug Development Professionals
The advent of the BCL-2 inhibitor venetoclax has significantly advanced the treatment landscape for acute myeloid leukemia (AML). However, intrinsic and acquired resistance remains a critical challenge. This guide provides a comparative analysis of a promising therapeutic strategy: the combination of the BET (Bromodomain and Extra-Terminal domain) inhibitor INCB059872 (anilofustam) with venetoclax, particularly in the context of resistant AML. Due to the limited availability of detailed preclinical data on this compound in the public domain, this guide will leverage data from the structurally related BET inhibitor INCB054329 to illustrate the potential of this drug class in combination with venetoclax. We will compare this approach with other emerging combination therapies aimed at overcoming venetoclax resistance.
The Rationale for Combining BET Inhibitors with Venetoclax
Venetoclax resistance in AML is often mediated by the upregulation of anti-apoptotic proteins, most notably MCL-1.[1][2] BET inhibitors, such as this compound and INCB054329, are epigenetic modulators that can downregulate the transcription of key oncogenes, including MYC and BCL2 itself.[3][4] Critically, they have also been shown to suppress the expression of MCL1, a key driver of venetoclax resistance.[5] This dual mechanism of action—inhibiting pro-survival signals while simultaneously downregulating a key resistance factor—provides a strong rationale for combining BET inhibitors with venetoclax to achieve synergistic anti-leukemic activity.[3][5]
Quantitative Data Summary
The following tables summarize preclinical data for the combination of the BET inhibitor INCB054329 with venetoclax in AML models, alongside comparative data for other emerging combination therapies in venetoclax-resistant settings.
Table 1: In Vitro Efficacy of BET Inhibitor and Venetoclax Combination in AML Cell Lines
| Cell Line | Treatment | Concentration | Apoptosis (% of Control) | Synergy Score (CI) | Reference |
| MV-4-11 | INCB054329 | 250 nM | - | - | [3] |
| Venetoclax | 5 nM | - | - | [3] | |
| INCB054329 + Venetoclax | 250 nM + 5 nM | Increased | <1.0 | [3] | |
| MOLM-13 | INCB054329 | 250 nM | - | - | [3] |
| Venetoclax | 5 nM | - | - | [3] | |
| INCB054329 + Venetoclax | 250 nM + 5 nM | Increased | <1.0 | [3] |
Note: Specific quantitative values for apoptosis were not provided in the source, but the combination was reported to significantly increase apoptosis. Synergy was determined by Combination Index (CI) < 1.0.
Table 2: Comparative Efficacy of Combination Therapies in Venetoclax-Resistant AML
| Combination Therapy | AML Model | Key Efficacy Readout | Result | Reference |
| This compound + Venetoclax | Venetoclax-resistant MV4;11 & Molm13 cells | Growth Inhibition | Apparent growth inhibition in resistant lines | [6] |
| Venetoclax-resistant MLL-AF9 driven AML (in vivo) | Survival | Significant survival benefit | [6] | |
| SLS009 (CDK9i) + AZA/VEN | Relapsed/Refractory AML patients | Overall Response Rate (ORR) | 46% | [7] |
| Median Overall Survival (OS) | 8.9 months (in least pretreated cohort) | [7] | ||
| Bleximenib (Menin-i) + AZA/VEN | Relapsed/Refractory AML patients (KMT2A or NPM1 alt.) | Overall Response Rate (ORR) | 79% | [8] |
| Composite Complete Remission (CRc) | 41% | [8] | ||
| Alvocidib (CDKi) + Venetoclax | Venetoclax-sensitive and -resistant AML cells | Synergy | Potently synergistic | [9] |
| MCL-1 inhibitor + Venetoclax | Venetoclax-resistant AML cells and PDX models | Apoptosis | Rescues venetoclax resistance | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language for Graphviz.
References
- 1. Potent Personalized Venetoclax Partners for Acute Myeloid Leukemia Identified by Ex Vivo Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Establishment and Mechanistic Study of Venetoclax-Resistant Cell Lines in Acute Myeloid Leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BET Inhibition Enhances the Antileukemic Activity of Low-dose Venetoclax in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BET inhibitors reduce cell size and induce reversible cell cycle arrest in AML. | Vanderbilt University Medical Center [medsites.vumc.org]
- 5. Superior efficacy of cotreatment with BET protein inhibitor and BCL2 or MCL1 inhibitor against AML blast progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SELLAS Life Sciences Reports Promising Data for SLS009 in Combination with AZA/VEN in Relapsed/Refractory AML at ASH Annual Meeting [quiverquant.com]
- 8. Bleximenib combined with venetoclax and azacitidine in R/R AML with KMT2A or NPM1 alterations | VJHemOnc [vjhemonc.com]
- 9. Combined venetoclax and alvocidib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of INCB059872 and Other LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profile of the lysine-specific demethylase 1 (LSD1) inhibitor INCB059872 with other prominent LSD1 inhibitors in clinical development: bomedemstat, iadademstat, and seclidemstat. The information is compiled from publicly available clinical trial data to assist researchers in understanding the evolving safety landscape of this therapeutic class.
Executive Summary
Lysine-specific demethylase 1 (LSD1) has emerged as a promising therapeutic target in oncology. A class of small molecule inhibitors targeting LSD1 has entered clinical development, demonstrating potential in treating various hematological malignancies and solid tumors. As with any novel therapeutic class, a thorough understanding of the associated side effect profile is paramount for future drug development and clinical application. This guide focuses on the comparative safety profiles of four clinical-stage LSD1 inhibitors, with a particular emphasis on this compound. The data presented herein is derived from early-phase clinical trials and is intended to provide a comparative overview for research and drug development professionals.
Comparative Side Effect Profile
The following table summarizes the key treatment-related adverse events (TRAEs) observed in clinical trials of this compound, bomedemstat, iadademstat, and seclidemstat. It is important to note that direct comparisons between these agents are challenging due to differences in patient populations, tumor types, and dosing regimens.
| Adverse Event Category | This compound (Advanced Malignancies) | Bomedemstat (Myelofibrosis)[1][2] | Iadademstat (Acute Myeloid Leukemia)[3][4][5][6] | Seclidemstat (Ewing Sarcoma)[7] |
| Hematological | Thrombocytopenia | Thrombocytopenia (Grade 3/4: 41%), Anemia (Grade 3/4: 22%) | Myelosuppression, Thrombocytopenia (Grade 3/4), Neutropenia (Grade 3/4) | Hematological TRAEs (Grade 3, infrequent) |
| Gastrointestinal | N/A | Dysgeusia (36%), Diarrhea (33%), Nausea (30%), Constipation (23%) | Gastrointestinal symptoms, Mucositis, Diarrhea, Anorexia | Vomiting (Grade 3: 15%), Abdominal pain (Grade 3: 11%) |
| Constitutional | N/A | Fatigue (26%) | Asthenia | Weight loss |
| Infections | N/A | N/A | Infection | N/A |
| Metabolic | N/A | N/A | N/A | Hypokalemia (Grade 3: 11%) |
| Organ-Specific | N/A | N/A | Differentiation Syndrome | Pancreatitis (Grade 3), Elevated lipase (Grade 4) |
| Other | N/A | Hemorrhagic manifestations, Edema, Skin rash, Musculoskeletal pain | Hemorrhagic manifestations, Edema, Skin rash, Musculoskeletal pain | N/A |
Note: Data is compiled from different clinical trials and patient populations. Frequencies represent the percentage of patients experiencing the adverse event where data is available. "N/A" indicates that specific data was not prominently reported in the reviewed sources.
Experimental Protocols
The safety and tolerability of these LSD1 inhibitors were primarily assessed in Phase 1 and Phase 2 clinical trials. The general methodologies for these studies are outlined below.
General Phase 1 Oncology Trial Design
Phase 1 trials for these agents typically follow a dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[5][8][9] A common approach is the "3+3 design," where cohorts of three patients are enrolled at escalating dose levels.[5][9]
Key Objectives:
-
Primary: To evaluate the safety and tolerability of the investigational drug.[8][9][10] This includes monitoring for dose-limiting toxicities (DLTs), which are severe adverse events considered to be related to the study drug.
-
Secondary: To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the drug and to obtain preliminary evidence of anti-tumor activity.[8][10]
Adverse Event Monitoring: Adverse events (AEs) are systematically collected and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[4][7][11][12][13] The severity of AEs is graded on a scale of 1 to 5, with Grade 3 indicating a severe event and Grade 4 representing a life-threatening event.[4][7][11]
Specific Trial Methodologies
-
This compound (NCT02712905): This was a Phase 1/2 open-label, dose-escalation and dose-expansion study in subjects with advanced malignancies.[14][15] The dose-escalation part aimed to determine the recommended dose for expansion cohorts in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[15]
-
Bomedemstat (NCT03136185): This Phase 1/2 open-label study evaluated the safety, tolerability, PK, and PD of bomedemstat in patients with myelofibrosis.[16][17][18][19] The study involved a dose-escalation phase followed by a dose-expansion phase.[16][18]
-
Iadademstat (NCT02273102): This was a Phase 1 dose-escalation study of iadademstat in combination with all-trans retinoic acid (ATRA) for adult patients with relapsed/refractory AML and myelodysplastic syndromes (MDS).[1][20][21][22]
-
Seclidemstat (NCT03600649): This Phase 1/2 trial investigated seclidemstat in patients with relapsed or refractory Ewing sarcoma.[23][24][25][26] The study included a dose-escalation phase to determine the MTD, followed by a dose-expansion phase.[9][24][26]
Visualizations
Signaling Pathway of LSD1 Inhibition
Caption: Mechanism of action of LSD1 inhibitors leading to myeloid differentiation.
Thrombocytopenia as a Class Effect of LSD1 Inhibitors
Caption: Proposed mechanism for LSD1 inhibitor-induced thrombocytopenia.
Experimental Workflow for a Phase 1 Dose-Escalation Study
Caption: Simplified workflow of a 3+3 Phase 1 dose-escalation clinical trial.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. southernstarresearch.com [southernstarresearch.com]
- 6. rupress.org [rupress.org]
- 7. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I clinical trial designs in oncology: A systematic literature review from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oncology Phase 1 Trials - IQVIA [iqvia.com]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. CTCAE and AE Reporting - NCI [dctd.cancer.gov]
- 13. swog.org [swog.org]
- 14. Vanderbilt Clinical Trials [vanderbilt.trialstoday.org]
- 15. Facebook [cancer.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Bomedemstat (IMG-7289/MK-3543) in Participants With Myelofibrosis (IMG-7289-CTP-102/MK-3543-002) [clin.larvol.com]
- 18. onclive.com [onclive.com]
- 19. A Phase 2 Study of the LSD1 Inhibitor Img-7289 (bomedemstat) for the Treatment of Advanced Myelofibrosis [asianmyeloidworkinggroup.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Clinical responsiveness to All-trans Retinoic Acid is potentiated by LSD1 inhibition and associated with a quiescent transcriptome in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Clinical Responsiveness to All-trans Retinoic Acid Is Potentiated by LSD1 Inhibition and Associated with a Quiescent Transcriptome in Myeloid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. targetedonc.com [targetedonc.com]
- 25. onclive.com [onclive.com]
- 26. ascopubs.org [ascopubs.org]
A Head-to-Head In Vitro Comparison of Irreversible LSD1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of prominent irreversible Lysine-Specific Demethylase 1 (LSD1) inhibitors. The following sections detail their biochemical potency, selectivity, and the experimental protocols used for their evaluation.
Lysine-Specific Demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase, plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). Its dysregulation is implicated in various cancers, making it a compelling therapeutic target. Irreversible inhibitors, which form a covalent bond with the FAD cofactor, represent a major class of LSD1-targeting compounds. This guide offers a comparative analysis of several key irreversible LSD1 inhibitors based on publicly available in vitro data.
Biochemical Potency and Selectivity
The following table summarizes the in vitro biochemical data for several clinical-stage irreversible LSD1 inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations.
| Inhibitor | LSD1 IC50 (nM) | LSD1 Ki (µM) | Selectivity vs. MAO-A (IC50 in µM) | Selectivity vs. MAO-B (IC50 in µM) |
| Iadademstat (ORY-1001) | <20[1] | - | >100 | >100 |
| GSK2879552 | ~24[2] | 1.7 (Kiapp)[3] | 38 | 180 |
| Bomedemstat (IMG-7289) | Data not publicly available | - | - | - |
| INCB059872 | Data not publicly available | - | - | - |
| Tranylcypromine (TCP) | ~200,000[2] | 243[1] | ~2 | ~2 |
Data compiled from multiple sources, and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative methodologies for key in vitro assays used to characterize irreversible LSD1 inhibitors.
LSD1 (KDM1A) HTRF Enzymatic Assay
This homogeneous time-resolved fluorescence (HTRF) assay is a common method for determining the potency of LSD1 inhibitors.
Principle: The assay measures the demethylation of a biotinylated mono-methylated histone H3 lysine 4 (H3K4me1) peptide substrate by the LSD1 enzyme. The product, a non-methylated H3K4 peptide, is detected by a specific antibody labeled with a europium cryptate (donor fluorophore). Streptavidin conjugated to XL665 (acceptor fluorophore) binds to the biotinylated peptide. When the demethylated product is formed, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal that is proportional to the enzyme activity.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3(1-21)K4me1 peptide substrate
-
Flavin adenine dinucleotide (FAD)
-
Europium cryptate-labeled anti-H3K4me0 antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.01% BSA, 0.01% Tween-20)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in assay buffer.
-
Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the LSD1 enzyme and FAD in assay buffer to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 4 µL of the biotinylated H3K4me1 peptide substrate to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of a detection mixture containing the europium cryptate-labeled antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
LSD1 Amplex Red-Coupled Enzymatic Assay
This fluorescence-based assay is another widely used method for measuring LSD1 activity and inhibition.
Principle: The demethylation of a histone H3 peptide substrate by LSD1 produces hydrogen peroxide (H2O2) as a byproduct. In the presence of horseradish peroxidase (HRP), the H2O2 reacts with Amplex Red reagent to produce the highly fluorescent compound resorufin. The resulting fluorescence is directly proportional to the LSD1 enzyme activity.
Materials:
-
Recombinant human LSD1 enzyme
-
Histone H3 peptide substrate (e.g., H3K4me1/2)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in assay buffer.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the LSD1 enzyme in assay buffer to each well.
-
Pre-incubate the plate for 15-30 minutes at room temperature.
-
Prepare a detection master mix containing the H3 peptide substrate, HRP, and Amplex Red in assay buffer.
-
Initiate the reaction by adding 10 µL of the detection master mix to each well.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~530-560 nm and emission at ~590 nm.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Visualizations
LSD1 Signaling Pathway in Cancer
Caption: LSD1's role in cancer and the effect of irreversible inhibitors.
Experimental Workflow for In Vitro LSD1 Inhibition Assay
Caption: A typical workflow for an in vitro LSD1 inhibition assay.
References
Assessing the Synergistic Effects of INCB059872 and Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the Lysine-Specific Demethylase 1 (LSD1) inhibitor, INCB059872, in combination with various immunotherapeutic agents. The analysis is based on available preclinical data, primarily from conference presentations, which suggest a promising synergistic anti-tumor effect. While comprehensive quantitative data from peer-reviewed publications remains limited, this guide synthesizes the existing information to inform further research and development.
Mechanism of Action: this compound
This compound is a potent, selective, and irreversible inhibitor of LSD1 (also known as KDM1A).[1][2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4][5] By inhibiting LSD1, this compound alters the epigenetic landscape of cancer cells and components of the tumor microenvironment. A key mechanism of action is the modulation of myeloid cell differentiation.[2] Preclinical studies have shown that this compound can redirect myeloid differentiation away from immunosuppressive polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) and towards a monocyte/macrophage lineage.[2] This remodeling of the tumor microenvironment is hypothesized to enhance the efficacy of various immunotherapies.
Synergistic Combinations with Immunotherapy
Preclinical evidence, primarily from studies in the syngeneic 4T1 murine mammary tumor model, indicates that this compound can significantly enhance the anti-tumor activity of a range of immunotherapeutic agents. The 4T1 model is known to be heavily infiltrated by MDSCs, making it a relevant model to study the impact of myeloid-modulating agents.
Table 1: Summary of Preclinical Synergistic Effects of this compound in Combination with Immunotherapies in the 4T1 Murine Mammary Tumor Model
| Immunotherapy Agent | Class | Reported Synergistic Outcome |
| Anti-PD-1/PD-L1 Antibodies | Immune Checkpoint Inhibitor | Enhanced anti-tumor efficacy.[1][2] |
| Anti-OX40 Agonist Antibody | T-cell Co-stimulator | Significantly augmented anti-tumor efficacy.[1] |
| Anti-GITR Agonist Antibody | T-cell Co-stimulator | Significantly augmented anti-tumor efficacy.[1] |
| Epacadostat | IDO1 Inhibitor | Marked increase in anti-tumor efficacy.[1] |
| Ruxolitinib | JAK1/JAK2 Inhibitor | Marked increase in anti-tumor efficacy.[1] |
Note: The data presented in this table is derived from conference abstracts and may not have undergone peer review. Specific quantitative data on tumor growth inhibition or survival rates from these combination studies are not publicly available in detail.
Experimental Protocols
Detailed experimental protocols for the combination studies of this compound with the above-listed immunotherapies are not available in peer-reviewed literature. However, a representative protocol for assessing such synergistic effects in a syngeneic mouse model is provided below. This protocol is based on standard methodologies employed in preclinical immuno-oncology research.
Representative Experimental Protocol: Assessment of this compound and Immunotherapy Combination in the 4T1 Syngeneic Mouse Model
-
Cell Culture: 4T1 murine mammary carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female BALB/c mice, aged 6-8 weeks, are used. All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumor Implantation: 1 x 10^5 4T1 cells in 100 µL of phosphate-buffered saline (PBS) are injected subcutaneously into the right flank of each mouse.
-
Treatment Groups: Mice with established tumors (e.g., ~100 mm³) are randomized into treatment groups (n=10-15 mice per group):
-
Vehicle control
-
This compound alone
-
Immunotherapy agent alone (e.g., anti-PD-L1 antibody)
-
This compound in combination with the immunotherapy agent
-
-
Drug Administration:
-
This compound: Administered orally (p.o.) daily at a specified dose (e.g., 10-30 mg/kg), formulated in an appropriate vehicle.
-
Immunotherapy Antibodies (e.g., anti-PD-L1): Administered intraperitoneally (i.p.) at a specified dose (e.g., 10 mg/kg) on a defined schedule (e.g., twice weekly).
-
Small Molecule Immunomodulators (e.g., epacadostat, ruxolitinib): Administered orally at specified doses and schedules.
-
-
Efficacy Endpoints:
-
Tumor Growth: Tumor volume is measured two to three times weekly using calipers (Volume = 0.5 x length x width²).
-
Survival: Mice are monitored daily, and survival is recorded. The endpoint may be a defined tumor volume or signs of morbidity.
-
-
Pharmacodynamic and Immune Monitoring:
-
At the end of the study, tumors and spleens are harvested.
-
Flow Cytometry: Single-cell suspensions from tumors and spleens are stained with antibodies against various immune cell markers (e.g., CD4, CD8, FoxP3, Gr-1, CD11b) to analyze changes in immune cell populations, particularly MDSCs and T-cell subsets.
-
Immunohistochemistry (IHC): Tumor sections are stained to visualize immune cell infiltration.
-
-
Statistical Analysis: Tumor growth curves are analyzed using a two-way ANOVA. Survival data is analyzed using the log-rank (Mantel-Cox) test. P-values < 0.05 are considered statistically significant.
Visualizations
Signaling Pathway and Mechanism of Synergy
Caption: Mechanism of synergistic anti-tumor activity.
Experimental Workflow
Caption: Workflow for assessing synergistic efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Histone Lysine-specific Demethylase 1 Elicits Breast Tumor Immunity and Enhances Antitumor Efficacy of Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eradication of metastatic mouse cancers resistant to immune checkpoint blockade by suppression of myeloid-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Between INCB059872 and Other Epigenetic Drugs: A Comparative Guide
A detailed analysis of resistance mechanisms to infer the potential for cross-resistance between the Lysine-Specific Demethylase 1 (LSD1) inhibitor INCB059872 and other classes of epigenetic cancer therapies.
Published: December 13, 2025
Disclaimer: Direct experimental data on cross-resistance between this compound and other epigenetic drugs is limited in publicly available literature. This guide provides a comparative analysis of the known mechanisms of resistance for different classes of epigenetic drugs to objectively evaluate the likelihood of cross-resistance and to highlight areas for future research.
Introduction to this compound: A Lysine-Specific Demethylase 1 (LSD1) Inhibitor
This compound is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. Contrary to some initial classifications, this compound is not a BET (Bromodomain and Extra-Terminal) inhibitor. LSD1 is an epigenetic enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes. In several cancers, particularly myeloid malignancies, aberrant LSD1 activity blocks cellular differentiation.
This compound functions by forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site, leading to its irreversible inactivation. This inhibition lifts the differentiation block, making it a promising therapeutic strategy for cancers like Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).[1][2][3][4][5]
References
- 1. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [PDF] The combined effect of epigenetic inhibitors for LSD1 and BRD4 alters prostate cancer growth and invasion | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Clinical Trial Outcomes of LSD1 Inhibitors: INCB059872 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator, has emerged as a promising therapeutic strategy in oncology. Several small molecule inhibitors targeting LSD1 have entered clinical trials, each with unique characteristics and demonstrating a range of clinical outcomes. This guide provides a comparative analysis of the clinical trial data for INCB059872 and other notable LSD1 inhibitors, including iadademstat, bomedemstat, and seclidemstat, with a focus on quantitative outcomes, experimental protocols, and the underlying signaling pathways.
Clinical Trial Outcomes: A Quantitative Comparison
The following tables summarize the key clinical trial data for prominent LSD1 inhibitors, offering a side-by-side comparison of their efficacy and safety profiles in various malignancies.
Table 1: Iadademstat (ORY-1001) Clinical Trial Outcomes
| Trial Name/ID | Indication | Phase | No. of Patients (evaluable) | Treatment Regimen | Overall Response Rate (ORR) | Complete Remission (CR/CRi) | Key Safety Findings |
| ALICE (NCT03585010) [1] | Acute Myeloid Leukemia (AML) (1L, unfit) | IIa | 27 | Iadademstat + Azacitidine | 81.5% | 52% | Generally manageable; most common AEs were related to myelosuppression. |
| Phase I (EudraCT: 2013-002447-29) [2] | Relapsed/Refractory AML | I | 27 | Iadademstat Monotherapy | - | 1 CRi | Good safety profile with expected AEs in R/R AML.[2] |
Table 2: Bomedemstat (IMG-7289) Clinical Trial Outcomes
| Trial Name/ID | Indication | Phase | No. of Patients | Treatment Regimen | Platelet Count Reduction (≤400 x 10⁹/L) | Symptom Improvement | Key Safety Findings |
| NCT04254978 [3][4][5] | Essential Thrombocythemia (ET) | IIb | 44 | Bomedemstat Monotherapy | 91% (of patients treated ≥12 weeks)[4] | 69% of patients with baseline TSS ≥10 showed reductions at Week 12.[4] | Generally well-tolerated; most common AEs included dysgeusia, fatigue, and constipation.[4] |
| NCT03136185 [6] | Myelofibrosis (MF) | I/IIa | 20 | Bomedemstat Monotherapy | Dose-dependent platelet reduction | 95% of patients reported improvement in Total Symptom Score (TSS). | No dose-limiting toxicities or treatment-related deaths reported.[6] |
Table 3: Seclidemstat (SP-2577) Clinical Trial Outcomes
| Trial Name/ID | Indication | Phase | No. of Patients (evaluable) | Treatment Regimen | Overall Response Rate (ORR) | Key Efficacy Observations | Key Safety Findings |
| NCT03600649 [7][8][9][10] | Ewing Sarcoma (Relapsed/Refractory) | I | 12 | Seclidemstat Monotherapy | - | 1 patient with significant tumor shrinkage (76%); 16.7% with stable disease.[10] | Manageable safety profile; GI-related AEs were the most common DLTs at the highest dose.[10] |
This compound: An Overview
Clinical development of this compound, a potent and irreversible LSD1 inhibitor, has been pursued for various hematologic malignancies and solid tumors.[11][12] Preclinical studies demonstrated its ability to induce differentiation and inhibit growth in AML cell lines and xenograft models.[12] However, several clinical trials, including a Phase 1/2 study in advanced malignancies (NCT02712905) and a Phase 1 trial in Ewing Sarcoma (NCT03514407), were terminated for strategic business decisions.[11] While specific quantitative clinical outcome data is limited in the public domain, research has elucidated its mechanism of action, showing it de-represses GFI1/GFI1B-regulated genes to promote myeloid differentiation.[13]
Experimental Protocols: A Methodological Insight
Understanding the design of the clinical trials is crucial for interpreting their outcomes. Below are summaries of the experimental protocols for the key trials cited.
Iadademstat: The ALICE Study (NCT03585010)
-
Study Design: An open-label, single-arm, Phase 2a dose-finding and expansion study.[1]
-
Patient Population: Newly diagnosed AML patients aged 60 years or older who were not eligible for intensive chemotherapy.[1]
-
Treatment Regimen: Iadademstat administered orally daily in 28-day cycles in combination with azacitidine administered subcutaneously for the first 7 days of each cycle.[1]
-
Primary Objectives: To evaluate the safety and tolerability of the combination and to determine the recommended Phase 2 dose.[1]
-
Secondary Objectives: To assess the anti-leukemic activity, including ORR, CR, and duration of response.[1]
-
Biomarker Analysis: Assessment of LSD1 target engagement and changes in gene expression profiles.
Bomedemstat in Essential Thrombocythemia (NCT04254978)
-
Study Design: A Phase 2b, multicenter, open-label study.[3][4]
-
Patient Population: Patients with ET who are resistant to or intolerant of at least one standard therapy.[3][4]
-
Primary Objective: To evaluate the efficacy of bomedemstat in reducing platelet counts to ≤400 x 10⁹/L.
-
Secondary Objectives: To assess safety and tolerability, durability of response, and improvement in symptoms as measured by the Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF) Total Symptom Score (TSS).[4]
Seclidemstat in Ewing Sarcoma (NCT03600649)
-
Study Design: A Phase 1, open-label, dose-escalation and cohort-expansion study.[9][10]
-
Patient Population: Patients with relapsed or refractory Ewing sarcoma.[10]
-
Treatment Regimen: Seclidemstat administered orally twice daily in 28-day cycles.[10]
-
Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of seclidemstat.[10]
-
Secondary Objectives: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity.[10]
Visualizing the Mechanism: Signaling Pathways and Workflows
To further elucidate the context of these clinical trials, the following diagrams, generated using Graphviz, illustrate the LSD1 signaling pathway and a representative clinical trial workflow.
Caption: LSD1 signaling pathway and the mechanism of its inhibition.
References
- 1. Iadademstat in combination with azacitidine in patients with newly diagnosed acute myeloid leukaemia (ALICE): an open-label, phase 2a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of Bomedemstat in Participants With Essential Thrombocythemia (IMG-7289-CTP-201/MK-3543-003) [ctv.veeva.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. curesarcoma.org [curesarcoma.org]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LSD1/KDM1A inhibitors in clinical trials: advances and prospects | springermedizin.de [springermedizin.de]
- 13. ashpublications.org [ashpublications.org]
Safety Operating Guide
Proper Disposal of INCB059872: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of the potent LSD1 inhibitor INCB059872 is a critical component of laboratory safety and environmental responsibility. This document provides essential logistical information and a step-by-step operational plan for the proper disposal of this compound, aligning with general best practices for potent pharmaceutical compounds. Adherence to these procedures is vital to minimize exposure risks and prevent environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound. All handling and disposal activities must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Gloves | Chemical-resistant nitrile gloves. |
| Eye Protection | Safety glasses or goggles. |
| Lab Coat | Standard laboratory coat. |
Step-by-Step Disposal Protocol
Due to its nature as a potent, biologically active compound, all waste materials contaminated with this compound must be treated as hazardous chemical waste. Follow institutional, local, and national regulations for hazardous waste disposal.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is crucial to ensure safe handling and disposal.
-
Solid Waste:
-
Collect all solid materials contaminated with this compound in a dedicated, clearly labeled hazardous waste container. This includes:
-
Unused or expired this compound powder.
-
Contaminated consumables (e.g., weigh boats, pipette tips, tubes).
-
Used PPE (gloves, etc.).
-
Absorbent materials from any spills.
-
-
The container must be made of a compatible material (e.g., high-density polyethylene) with a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof hazardous waste container. This includes:
-
Experimental solutions.
-
Solvent rinses used for decontamination.
-
-
Do not mix with incompatible waste streams.
-
-
Sharps Waste:
-
Dispose of any sharps (e.g., needles, syringes, contaminated glassware) in a designated, puncture-resistant sharps container specifically labeled for chemically contaminated sharps.
-
Step 2: Labeling of Hazardous Waste Containers
Clear and accurate labeling is mandatory for regulatory compliance and safety.
-
Solid Waste Container Labeling:
-
"Hazardous Waste"
-
"this compound Solid Waste"
-
Date of initial waste accumulation.
-
-
Liquid Waste Container Labeling:
-
"Hazardous Liquid Waste"
-
"this compound in [Solvent Name(s)]"
-
An approximate concentration of this compound.
-
Step 3: Decontamination of Non-Disposable Labware
All reusable labware (e.g., glassware, stir bars) that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse the labware multiple times with a suitable solvent (e.g., ethanol or acetone) to remove residual compound.
-
Collect Rinsate: All solvent rinsate must be collected as hazardous liquid waste.
-
Final Wash: After the solvent rinse, wash the labware with a standard laboratory detergent and rinse thoroughly with water.
Step 4: Storage of Hazardous Waste
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should feature secondary containment (e.g., a chemical-resistant tray) to manage potential leaks.
-
Ensure the SAA is located away from heat sources and incompatible chemicals.
Step 5: Final Disposal
The final disposal of this compound waste must be handled by licensed professionals.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste management service.
-
Do not dispose of this compound down the drain or in the regular trash. High-temperature incineration by a licensed facility is the recommended method for the destruction of potent pharmaceutical compounds.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Safeguarding Researchers: A Comprehensive Guide to Handling INCB059872
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent compounds like INCB059872, a selective LSD1 inhibitor. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling this research chemical.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is the first and most critical line of defense. The following PPE is recommended based on general safety guidelines for handling potent pharmaceutical compounds.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant nitrile gloves (double gloving is recommended). | To prevent skin contact and absorption of the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or aerosols. |
| Lab Coat | A disposable, solid-front laboratory coat with long sleeves and tight-fitting cuffs. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a potential for aerosol generation (e.g., weighing, preparing solutions). | To prevent inhalation of the compound. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment.
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Preparation and Planning:
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Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
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Ensure all necessary PPE is available and in good condition.
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Prepare a dedicated and clearly labeled workspace. A chemical fume hood is recommended for all manipulations of the solid compound and concentrated solutions.
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Have a spill kit readily accessible.
-
-
Handling the Compound:
-
Wear all required PPE before handling the compound.
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When weighing the solid compound, perform this task within a chemical fume hood to minimize inhalation risk.
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Use dedicated spatulas and weighing papers.
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When preparing solutions, do so in a well-ventilated area, preferably within a chemical fume hood.
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Avoid direct contact with the solid compound and its solutions.
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-
During the Experiment:
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Keep containers with this compound tightly sealed when not in use.
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Clearly label all solutions containing the compound with its name, concentration, and hazard information.
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If any PPE becomes contaminated, remove and dispose of it immediately according to the disposal plan.
-
-
After the Experiment:
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Decontaminate the work area thoroughly with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
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Dispose of all contaminated materials, including pipette tips, tubes, and gloves, as hazardous waste.
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Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
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Waste Segregation: All solid and liquid waste containing this compound must be collected in designated, clearly labeled hazardous waste containers. Do not mix with general laboratory waste.
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Solid Waste: This includes contaminated gloves, weighing papers, pipette tips, and any other disposable materials that have come into contact with the compound. Collect these in a sealed, labeled hazardous waste bag or container.
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Liquid Waste: Collect all solutions containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.
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Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent that will dissolve this compound, followed by a thorough washing with laboratory detergent and water. The initial solvent rinse should be collected as hazardous waste.
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Waste Pickup: Follow your institution's guidelines for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
